Boc-6-Fluoro-D-tryptophan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H19FN2O4 |
|---|---|
Molecular Weight |
322.33 g/mol |
IUPAC Name |
(2R)-3-(6-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 |
InChI Key |
VVTAJUCNHDSAJU-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Boc-6-Fluoro-D-tryptophan?
An In-depth Technical Guide to the Chemical Properties of Boc-6-Fluoro-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS) and drug discovery. Its unique structure, incorporating a fluorine atom, a D-chiral center, and a Boc-protecting group, offers researchers precise control over peptide design. The fluorine substitution can enhance metabolic stability, binding affinity, and act as a probe for NMR studies. The D-configuration provides resistance to enzymatic degradation, prolonging the in-vivo half-life of peptides. This guide provides a comprehensive overview of its chemical properties, reactivity, and application in peptide synthesis.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 320581-69-9 | [1] |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | |
| Molecular Weight | 322.34 g/mol | [1][2] |
| Appearance | White powder | [3] |
| Purity | Typically ≥95% by HPLC | [2] |
| Storage Conditions | 0 - 8 °C | [2][3] |
Structural Features and Reactivity
The chemical behavior of this compound is dictated by its three key structural components: the D-tryptophan core, the 6-fluoro substitution, and the N-α-Boc protecting group.
-
D-Tryptophan Core : The D-enantiomer of tryptophan is not naturally incorporated into proteins in higher organisms, which makes peptides containing it resistant to proteolysis by common proteases. The indole side chain of tryptophan is susceptible to oxidation and side reactions, particularly under acidic conditions used during peptide synthesis[4][5][6].
-
6-Fluoro Substitution : The fluorine atom at the 6th position of the indole ring is a bioisostere of a hydrogen atom. Its high electronegativity can alter the electronic properties of the indole ring, potentially influencing non-covalent interactions like hydrogen bonding and π-stacking, which are critical for peptide-receptor binding[7].
-
N-α-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function[7][8]. It prevents the amino group from participating in unwanted reactions during peptide coupling steps[7]. The Boc group is stable to most bases and nucleophiles but is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA)[4][8]. This cleavage generates a reactive tert-butyl cation, which can lead to side reactions with nucleophilic residues like tryptophan. Therefore, scavengers are often added during the deprotection step[4][5].
Experimental Protocols
While specific, validated protocols for this compound are proprietary to manufacturers, the following sections describe generalized, representative methodologies based on standard organic chemistry and peptide synthesis literature.
Representative Synthesis of N-α-Boc-6-Fluoro-D-tryptophan
The synthesis typically involves the protection of the α-amino group of 6-Fluoro-D-tryptophan using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Methodology:
-
Dissolve 6-Fluoro-D-tryptophan (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add 1 M sodium hydroxide (NaOH) solution (2.5 equivalents) to the mixture[9].
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture[9].
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, adjust the pH to ~2-3 using a cold, dilute acid (e.g., 1 M HCl or citric acid).
-
Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified.
Representative Purification Protocol
Purification can be achieved through recrystallization or column chromatography. A method adapted for a similar compound, Fmoc-Trp(Boc)-OH, involves anti-solvent precipitation[10].
Methodology:
-
Dissolve the crude this compound product in a minimal amount of a suitable solvent in which it is soluble (e.g., Isopropyl Ether)[10].
-
Stir the solution for 30 minutes.
-
Transfer this solution to a flask containing a larger volume of an anti-solvent in which the product is insoluble (e.g., n-Heptane, ~7.5x the volume of the initial solvent)[10].
-
Stir the resulting suspension for approximately 1 hour to induce precipitation.
-
Collect the solid product by filtration and wash with the anti-solvent (n-Heptane).
-
Dry the purified product under vacuum at a moderate temperature (e.g., 50°C) to a constant weight[10].
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is used as a monomer in Boc-chemistry SPPS. The following is a generalized workflow for a single coupling cycle.
Methodology:
-
Resin Preparation : Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.
-
Boc Deprotection : Remove the Boc protecting group from the resin-bound amino acid by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 20-30 minutes[4][11]. Scavengers like triisopropylsilane (TIS) or water are often included to prevent side reactions.
-
Washes : Wash the resin thoroughly with DCM and an alcohol like isopropyl alcohol (IPA) to remove TFA and byproducts[11].
-
Neutralization : Neutralize the resulting TFA salt on the resin by washing with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM, to yield the free amine[4][11].
-
Washes : Wash the resin again with DCM to remove excess base.
-
Amino Acid Coupling : Dissolve this compound (2-3 equivalents) and a coupling agent like N,N'-diisopropylcarbodiimide (DIC) or HBTU in a polar aprotic solvent (e.g., DMF or NMP). Add this activation mixture to the resin[11].
-
Reaction : Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a qualitative test like the Kaiser ninhydrin test[11].
-
Washes : Wash the resin with DMF and DCM to remove unreacted reagents.
-
The cycle of deprotection, neutralization, and coupling is repeated with the next desired amino acid until the peptide sequence is complete.
Visualizations
Logical Workflow for Boc-SPPS
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using a Boc-protected amino acid like this compound.
Role in Drug Development
This diagram shows the logical relationship of how modified amino acids contribute to the development of peptide-based therapeutics.
References
- 1. This compound | 320581-69-9 [m.chemicalbook.com]
- 2. Boc-6-fluoro-DL-tryptophan - 100 mg [anaspec.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpamc.com [ajpamc.com]
- 11. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
Spectroscopic Properties of 6-Fluorotryptophan: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorotryptophan (6-F-Trp) is a synthetic analog of the essential amino acid L-tryptophan. Its unique spectroscopic properties, conferred by the fluorine substituent on the indole ring, make it a valuable tool in various research applications, including protein structure and dynamics studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and as a probe in fluorescence-based assays. This technical guide provides a comprehensive overview of the UV-Visible absorption and fluorescence properties of 6-fluorotryptophan, including quantitative data, detailed experimental protocols, and a visualization of its role in the serotonin synthesis pathway.
Core Spectroscopic Properties
UV-Visible Absorption Spectroscopy
Tryptophan and its analogs exhibit characteristic UV absorption due to the π → π* transitions within the indole ring. For tryptophan, the absorption spectrum in neutral aqueous solution typically shows a maximum (λmax) around 280 nm. The presence of the electron-withdrawing fluorine atom in 6-fluorotryptophan is expected to cause a slight shift in the absorption maxima. One source indicates an absorption maximum at 218 nm, which likely represents one of the higher energy transitions.
Table 1: UV-Visible Absorption Properties
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |
| L-Tryptophan | ~280 | ~5,600 | Water (neutral pH)[1] |
| 6-Fluorotryptophan | 218 | Not Reported | Not Specified[2] |
| 6-Fluorotryptophan | ~280-290 (estimated) | ~5,000-6,000 (estimated) | Aqueous Buffer |
Note: The values for 6-Fluorotryptophan are estimates based on the properties of L-Tryptophan and general knowledge of the effects of fluorination on aromatic systems. Further experimental verification is required.
Fluorescence Spectroscopy
The fluorescence of tryptophan is highly sensitive to its local environment, making it an excellent intrinsic probe for studying protein conformation and dynamics. The emission maximum (λem), quantum yield (ΦF), and fluorescence lifetime (τ) are all affected by solvent polarity, pH, and interactions with neighboring molecules. It is anticipated that 6-fluorotryptophan will also exhibit this sensitivity.
Table 2: Fluorescence Properties
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) | Solvent |
| L-Tryptophan | ~280 | ~350 | ~0.13 | ~2.6 | Water (neutral pH)[1] |
| 6-Fluorotryptophan | ~285-295 (estimated) | ~350-360 (estimated) | Not Reported | Not Reported | Aqueous Buffer |
Note: The values for 6-Fluorotryptophan are estimates based on the properties of L-Tryptophan. The slight red-shift in excitation and emission is predicted due to the electronic perturbation by the fluorine atom. Experimental determination of the quantum yield and lifetime is necessary for specific applications.
Experimental Protocols
The following are generalized protocols for acquiring UV-Visible and fluorescence spectra of 6-fluorotryptophan. These should be adapted and optimized for specific experimental conditions and instrumentation.
UV-Visible Absorption Spectroscopy Protocol
Objective: To determine the absorption spectrum and molar extinction coefficient of 6-fluorotryptophan.
Materials:
-
6-Fluorotryptophan
-
Solvent of choice (e.g., phosphate-buffered saline (PBS), pH 7.4, ethanol, dioxane)
-
UV-transparent cuvettes (e.g., quartz)
-
UV-Visible spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of 6-fluorotryptophan of a known concentration (e.g., 1 mM) in the desired solvent. Ensure complete dissolution.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the wavelength range to scan (e.g., 200-400 nm).
-
Blank Measurement: Fill a cuvette with the solvent used for the solutions and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Measure the absorbance of each dilution of 6-fluorotryptophan. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a standard curve of absorbance at λmax versus concentration.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm. The slope of the standard curve will be equal to ε (assuming a 1 cm path length).
-
Fluorescence Spectroscopy Protocol
Objective: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime of 6-fluorotryptophan.
Materials:
-
6-Fluorotryptophan
-
Solvent of choice (e.g., PBS, pH 7.4)
-
Fluorescence-grade solvents
-
Fluorescence cuvettes (quartz, four-sided polished)
-
Fluorometer (spectrofluorometer)
-
For quantum yield: A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
For lifetime measurements: A time-correlated single-photon counting (TCSPC) system
Procedure:
1. Excitation and Emission Spectra:
-
Solution Preparation: Prepare a dilute solution of 6-fluorotryptophan in the desired solvent. The absorbance at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.
-
Fluorometer Setup: Turn on the fluorometer and allow the lamp to warm up.
-
Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 350 nm) and scan a range of excitation wavelengths (e.g., 250-320 nm) to find the excitation maximum.
-
Emission Spectrum: Set the excitation wavelength to the determined maximum and scan a range of emission wavelengths (e.g., 300-500 nm) to find the emission maximum.
2. Relative Quantum Yield Measurement:
-
Prepare a solution of the fluorescent standard with an absorbance similar to the 6-fluorotryptophan sample at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the 6-fluorotryptophan sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Measure the absorbance of both solutions at the excitation wavelength.
-
Calculate the quantum yield of 6-fluorotryptophan (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
3. Fluorescence Lifetime Measurement:
-
Use a TCSPC system for accurate lifetime determination.
-
The sample is excited by a pulsed light source (e.g., a laser diode) at the excitation maximum.
-
The time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly.
-
A histogram of these delay times is generated, which represents the fluorescence decay curve.
-
The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ).
Signaling Pathway and Experimental Workflow Visualization
6-Fluorotryptophan acts as a competitive inhibitor of tryptophan hydroxylase, a key enzyme in the biosynthesis of the neurotransmitter serotonin. This inhibitory action can be leveraged to study the serotonergic system.
References
Navigating the Solubility and Stability of Boc-6-Fluoro-D-tryptophan: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of novel amino acid derivatives is paramount for successful experimental design and formulation. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Boc-6-Fluoro-D-tryptophan in common laboratory solvents, offering a framework for its effective handling and application.
Core Concepts: Solubility and Stability
The introduction of a tert-butyloxycarbonyl (Boc) protecting group generally increases the lipophilicity of an amino acid, thereby enhancing its solubility in organic solvents while decreasing its solubility in aqueous solutions[1][2]. N-Boc-L-tryptophan, a closely related compound, is known to be soluble in common organic solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1][2][3].
Fluorination of the indole ring, as seen in this compound, can significantly impact the molecule's properties. The carbon-fluorine bond is strong, which often leads to enhanced metabolic stability and resistance to chemical degradation[4][5][6]. However, it is important to note that some fluorinated indole compounds have shown susceptibility to degradation in aqueous buffers at physiological pH[7].
Tryptophan and its derivatives are known to be sensitive to various environmental factors. The indole ring is particularly susceptible to oxidation and degradation under exposure to UV light, extreme pH conditions, and elevated temperatures[8][9][10].
Qualitative Solubility Profile
Based on the properties of analogous compounds, a qualitative solubility profile for this compound can be inferred. This information should be used as a starting point for experimental determination.
| Solvent Class | Common Examples | Expected Solubility of this compound |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High |
| Chlorinated | Dichloromethane (DCM) | High |
| Ethers | Tetrahydrofuran (THF) | Moderate to High |
| Alcohols | Methanol, Ethanol | Moderate |
| Non-polar | Hexanes, Toluene | Low |
| Aqueous Buffers | PBS, Water | Low to Insoluble |
Experimental Protocols for Solubility and Stability Determination
To obtain quantitative data for your specific application, it is essential to perform experimental assessments. Below are detailed methodologies for determining the solubility and stability of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC)-Based Solubility Assay
This method allows for the accurate quantification of the dissolved compound in a given solvent.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at known concentrations.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a vial.
-
Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Filter the resulting suspension through a 0.45 µm syringe filter to remove any undissolved solid.
-
HPLC Analysis: Inject a known volume of the filtered solution onto an appropriate HPLC system. A reverse-phase C18 column is often suitable for tryptophan derivatives.
-
Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the filtrate. This concentration represents the solubility in the test solvent[11][12][13].
Protocol 2: Forced Degradation (Stress Testing) for Stability Assessment
Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule under various stress conditions[14][15][16].
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the desired solvent system at a known concentration (e.g., 1 mg/mL)[17].
-
Application of Stress Conditions: Expose the solutions to a range of stress conditions. It is essential to include a control sample stored under normal conditions.
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60 °C) for a defined period[17][18].
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures[17][18].
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature[17].
-
Thermal Degradation: Store the sample at elevated temperatures (e.g., 60-80 °C) in a stability chamber.
-
Photostability: Expose the sample to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines[19][20][21][22]. A dark control should be run in parallel.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary, irrelevant degradants[17].
Potential Degradation Pathways
The indole ring of tryptophan is the most reactive part of the molecule and is susceptible to several degradation pathways. Understanding these can aid in the interpretation of stability data.
Summary and Recommendations
This compound is anticipated to exhibit good solubility in polar aprotic and chlorinated organic solvents, with lower solubility in alcohols and aqueous media. The fluorine substitution likely enhances its stability, but experimental verification is crucial.
For optimal use, it is recommended to:
-
Experimentally determine the solubility in your specific solvent systems using a validated method like HPLC.
-
Conduct forced degradation studies to understand the compound's stability profile under relevant stress conditions.
-
Store the solid compound in a cool, dark, and dry place to minimize degradation.
-
For solutions, consider using solvents with minimal water content and protecting them from light, especially for long-term storage. The use of antioxidants may also be beneficial in preventing oxidative degradation[23].
By following the guidelines and protocols outlined in this technical guide, researchers and drug development professionals can confidently handle and utilize this compound in their scientific endeavors.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. daneshyari.com [daneshyari.com]
- 6. nbinno.com [nbinno.com]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms [mdpi.com]
- 9. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. rjptonline.org [rjptonline.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. iagim.org [iagim.org]
- 21. q1scientific.com [q1scientific.com]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of synthetic peptide chemistry, particularly for solid-phase peptide synthesis (SPPS). While the fluorenylmethyloxycarbonyl (Fmoc) strategy has gained widespread popularity, Boc chemistry offers distinct advantages, especially in the synthesis of long or challenging peptide sequences. This in-depth technical guide explores the core principles of Boc-based peptide synthesis, providing detailed experimental protocols, comparative data, and visualizations to illuminate its enduring relevance in research and drug development.
The Chemistry of the Boc Protecting Group
The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino group of an amino acid.[1] This prevents unwanted side reactions during peptide bond formation. The selection of the Boc group is foundational to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS. In this scheme, the temporary Nα-Boc group is removed by moderate acid treatment, while the more permanent side-chain protecting groups (typically benzyl-based) and the peptide-resin linkage require a much stronger acid for final cleavage.[2][3]
Introduction of the Boc Group (Protection)
The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[1] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.
Removal of the Boc Group (Deprotection)
The Boc group is readily cleaved by treatment with a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide.
A potential complication during deprotection is the reaction of the liberated tert-butyl cation with nucleophilic amino acid side chains, such as those of tryptophan, cysteine, and methionine.[2] To prevent these side reactions, scavengers like dithioethane (DTE) are often added to the deprotection solution.[2]
Data Presentation: Boc vs. Fmoc Strategies
While Fmoc-SPPS is often favored for its milder deprotection conditions, Boc-SPPS can offer superior results for "difficult" or hydrophobic sequences that are prone to aggregation.[3] The acidic deprotection step in Boc chemistry helps to protonate the newly exposed N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[3]
Table 1: General Comparison of Boc and Fmoc SPPS Strategies [3]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Orthogonality | No (Both acid-labile) | Yes (Base- and acid-labile groups) |
| Aggregation Issues | Less frequent | More frequent |
| Suitability for "Difficult Sequences" | Often preferred | Can be challenging |
| Safety | Requires handling of strong, corrosive acids (HF) | Generally considered safer |
Table 2: Yield and Purity Data for N-Boc Protection of Amino Acids
| Amino Acid | Protection Method | Yield (%) | Reference |
| L-Glutamic Acid | (Boc)₂O, Et₃N, Acetone/Water | 90 | [5] |
| Various Amines | (Boc)₂O, Water/Acetone | Good to Excellent | [6] |
| Various Amino Acids | BOC-ON, Et₃N, Dioxane/Water | Excellent | [7] |
Experimental Protocols
Protocol for Nα-Boc Protection of an Amino Acid
This protocol is a general procedure for the protection of an amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Solvent (e.g., acetone/water mixture, dioxane/water mixture)[5][7]
-
Ethyl acetate
-
5% Citric acid solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[7]
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution at room temperature with stirring.[7]
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC.[5][7]
-
Once the reaction is complete, remove the organic solvent under reduced pressure.[5]
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove unreacted (Boc)₂O and byproducts.[7]
-
Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.[7]
-
Extract the Boc-protected amino acid with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the product.[7]
Protocol for a Standard Boc-SPPS Cycle
This protocol outlines the key steps in a single cycle of amino acid addition in Boc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dithioethane (DTE) (if required)
-
Isopropyl alcohol (IPA)
-
10% Triethylamine (TEA) in DCM or 50% Diisopropylethylamine (DIEA) in DCM for neutralization[2][4]
-
Boc-protected amino acid
-
Coupling reagent (e.g., DCC/HOBt, HBTU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM.[4]
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM followed by IPA.[4]
-
Neutralization:
-
Coupling:
-
Dissolve the next Boc-protected amino acid and the coupling reagent in DMF.
-
Add the coupling solution to the resin and shake for the required time (typically 1-2 hours). The progress of the coupling reaction can be monitored using the ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the peptide sequence.
Visualizations
Boc Protection of an Amino Acid
Caption: Boc protection of an amino acid.
Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of the Boc group.
Boc-SPPS Workflow
Caption: A single cycle in Boc solid-phase peptide synthesis.
Conclusion
The Boc protecting group, integral to the Boc/Bzl strategy, remains a powerful tool in the arsenal of peptide chemists. Its robustness and the advantageous properties it imparts during the synthesis of challenging sequences ensure its continued application in both academic research and the pharmaceutical industry. While the handling of strong acids for final cleavage requires specialized care, the potential for higher purity and yield in specific cases makes Boc-SPPS an indispensable methodology. A thorough understanding of its chemistry, coupled with optimized protocols, enables the successful synthesis of complex peptides that are crucial for advancing our understanding of biology and developing new therapeutics.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
The Fluorinated Tryptophan Toolbox: An In-depth Guide to a Powerful Probe in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology and drug discovery. Among these, fluorinated tryptophan analogs have garnered significant attention due to the unique spectroscopic properties of the fluorine atom and the critical roles of tryptophan in protein structure, function, and as a metabolic precursor. This technical guide provides a comprehensive overview of the biological activity of fluorinated tryptophan analogs, detailing their synthesis, incorporation into proteins, and their diverse applications as probes for studying protein dynamics, ligand binding, and metabolic pathways.
Synthesis of Fluorinated Tryptophan Analogs
The synthesis of fluorinated tryptophan analogs can be achieved through various chemical and enzymatic methods. A common strategy for synthesizing multi-substituted analogs like 4,6-difluoro-tryptophan involves a deaminative coupling of a corresponding fluorinated gramine with a glycine equivalent.[1][2][3] Radiofluorinated analogs, such as those labeled with fluorine-18 for Positron Emission Tomography (PET), are often prepared via nucleophilic fluorination of suitable precursors.[4][5][6]
Incorporation into Proteins
Fluorinated tryptophan analogs can be incorporated into proteins both globally and site-specifically.
-
Global Incorporation: In tryptophan-auxotrophic strains of Escherichia coli, fluorinated tryptophan can be supplied in the growth medium, leading to its incorporation in place of native tryptophan.[7][8] The efficiency of incorporation can vary depending on the analog and the specific position of the fluorine atom. For instance, 4-fluorotryptophan can replace approximately 75% of tryptophan, while 5- and 6-fluorotryptophan achieve 50-60% replacement.[7] A more cost-effective method for incorporating 5-fluorotryptophan involves adding 5-fluoroindole to the culture medium, which is then converted to 5-fluorotryptophan by the endogenous tryptophan synthase.[8][9]
-
Site-Specific Incorporation: For more precise studies, site-specific incorporation can be achieved using amber stop codon suppression technology. This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the fluorinated tryptophan analog.[10][11][12] This method allows for the introduction of a single fluorine probe at a defined position within the protein.
Biological Activities and Applications
The introduction of fluorine into the tryptophan indole ring can subtly alter its physicochemical properties, leading to a range of biological effects and enabling various applications.
Probing Protein Structure and Dynamics with 19F NMR
The fluorine-19 (19F) nucleus is an excellent NMR probe due to its 100% natural abundance, spin of 1/2, and high sensitivity to the local chemical environment.[9] Incorporating fluorinated tryptophan analogs into a protein provides a powerful tool to study its structure, dynamics, and interactions.[13][14][15]
Table 1: Effects of Fluorinated Tryptophan Analogs on Protein Stability and Ligand Binding
| Protein | Fluorinated Analog | Effect on Stability | Change in Ligand Affinity (Kd) | Reference |
| LmrR | 4,5,6,7-tetrafluorotryptophan | Not reported | 70-fold decrease for riboflavin | [16][17] |
| LmrR | 5-fluorotryptophan, 5,6-difluorotryptophan, 5,6,7-trifluorotryptophan | Not reported | 6-fold decrease for daunomycin | [16][17] |
| Ralstonia solanacearum lectin (RSL) | 4-fluorotryptophan, 5-fluorotryptophan, 7-fluorotryptophan | Varied effects on stability | Moderate effects on glycan affinity | [18] |
Fluorescence Spectroscopy
The intrinsic fluorescence of tryptophan is sensitive to its local environment. Fluorination can modulate these fluorescent properties, providing a means to study protein conformational changes.[19][20][21] For example, while 5- and 6-fluorotryptophan have quantum yields similar to native tryptophan, 4- and 7-fluorotryptophan are significantly quenched, making them useful for specific types of fluorescence studies.[20]
Table 2: Photophysical Properties of Selected Fluorinated Tryptophan Analogs
| Analog | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| Tryptophan | 280 | 350 | ~0.13 | [20] |
| 5-fluorotryptophan | 288 | 350 | ~0.14 | [20] |
| 6-fluorotryptophan | 288 | 350 | ~0.13 | [20] |
| 4-fluorotryptophan | 280 | 350 | ~0.01 | [20] |
| 7-fluorotryptophan | 288 | 350 | ~0.01 | [20] |
Enzyme Inhibition and Drug Discovery
Fluorinated tryptophan analogs can act as inhibitors of enzymes involved in tryptophan metabolism. This property is being explored for the development of new therapeutic agents. For example, some analogs have been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion.
Metabolic Probes and PET Imaging
Tryptophan is a precursor for the synthesis of several important signaling molecules through distinct metabolic pathways. Radioactively labeled fluorinated tryptophan analogs, particularly those with 18F, are valuable tools for in vivo imaging of these pathways using Positron Emission Tomography (PET).[4][5][6][22][23] These tracers allow for the non-invasive visualization and quantification of tryptophan uptake and metabolism in various tissues, which can be altered in diseases such as cancer and neurological disorders.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Difluoro-Tryptophan
This protocol is a summary of the scalable synthesis of 4,6-difluorotryptophan as described by Monnie et al. (2024).[1][2][3][24]
-
Coupling Reaction: A deaminative coupling is performed between 4,6-difluorogramine and 2-benzylthio-1,5-dihydro-4H-imidazolone, which serves as a glycine equivalent. The reaction is carried out at a controlled temperature of approximately 35°C.
-
Hydrolysis: The resulting product from the coupling reaction is then subjected to hydrolysis to yield the fluorinated hydantoin.
-
Final Conversion: The hydantoin is further processed to obtain the final product, 4,6-difluoro-tryptophan.
-
Purification: The final compound is purified using appropriate chromatographic techniques.
Protocol 2: Incorporation of 5-Fluorotryptophan into Proteins in E. coli**
This protocol is based on methods described for the efficient labeling of proteins with fluorinated tryptophan.[8][9]
-
Strain and Media: Use a tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) auxotroph). Grow the cells in a minimal medium supplemented with all necessary amino acids except tryptophan.
-
Induction and Labeling: When the cell culture reaches the mid-log phase (OD600 of 0.6-0.8), induce protein expression with IPTG. Simultaneously, add 5-fluoroindole to the culture medium to a final concentration of 50-100 mg/L. The endogenous tryptophan synthase will convert the 5-fluoroindole into 5-fluorotryptophan, which will then be incorporated into the expressed protein.
-
Cell Harvest and Protein Purification: After a suitable induction period (e.g., 3-4 hours at 37°C or overnight at 18-25°C), harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques appropriate for the specific protein.
Protocol 3: 19F NMR Analysis of a Fluorinated Protein
This is a general protocol for acquiring 19F NMR spectra of a protein labeled with a fluorinated tryptophan analog.[13][15]
-
Sample Preparation: Prepare a sample of the purified fluorinated protein at a concentration of 10-100 µM in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0). Add 5-10% D2O for the lock signal.
-
NMR Spectrometer Setup: Use an NMR spectrometer equipped with a probe that can be tuned to the 19F frequency.
-
Data Acquisition: Acquire a one-dimensional 19F NMR spectrum. Typical parameters include a spectral width appropriate for the expected chemical shift range of the fluorinated tryptophan, a sufficient number of scans to achieve a good signal-to-noise ratio, and a suitable relaxation delay.
-
Data Processing: Process the acquired free induction decay (FID) by applying an appropriate window function (e.g., exponential multiplication) and Fourier transformation. Reference the spectrum using an external or internal standard (e.g., trifluoroacetic acid).
Signaling and Metabolic Pathways
Tryptophan is metabolized through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway (primarily by gut microbiota). Fluorinated tryptophan analogs can enter these pathways and serve as probes to monitor their activity.
The kynurenine pathway is of particular interest in many diseases. Kynurenic acid is an antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors, while quinolinic acid is an NMDA receptor agonist.[25][26][27][28] An imbalance in this pathway is associated with neuroinflammatory and neurodegenerative diseases.
References
- 1. Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR [addi.ehu.eus]
- 2. Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR [addi.ehu.es]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 10. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 13. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of protein-lipid interactions using tryptophan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. PET Imaging of Neurofibromatosis Type 1 with a Fluorine-18 Labeled Tryptophan Radiotracer [mdpi.com]
- 24. addi.ehu.es [addi.ehu.es]
- 25. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease [mdpi.com]
- 28. Kynurenine pathway - Wikipedia [en.wikipedia.org]
Impact of fluorine substitution on the electronic properties of the indole ring.
An in-depth technical guide on the impact of fluorine substitution on the electronic properties of the indole ring.
Abstract
The strategic incorporation of fluorine into the indole scaffold is a powerful tool in medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly modulate the electronic landscape of the indole ring. This guide provides a comprehensive analysis of these effects, detailing the impact on key electronic parameters such as acidity (pKa), ionization potential, and spectroscopic signatures. We present quantitative data in structured tables, outline detailed experimental protocols for characterization, and visualize key concepts and pathways using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced effects of fluorination in molecular design.
Introduction: The Indole Scaffold and the Fluorine Advantage
The indole ring is a privileged structure in medicinal chemistry, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1] Its electron-rich aromatic system is crucial for various biological interactions, including π-π stacking and hydrogen bonding.[2] In drug discovery, indole derivatives are foundational components in the synthesis of novel active pharmaceutical ingredients (APIs) across therapeutic areas from oncology to neurology.[1][3]
The introduction of fluorine into organic molecules can dramatically alter their lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5] When applied to the indole ring, fluorination offers a mechanism to fine-tune its electronic properties with high precision. These modifications can enhance pharmacokinetic profiles, improve receptor binding affinity, and increase metabolic stability, making fluoroindoles highly attractive for pharmaceutical development.[6][7] This guide explores the fundamental electronic consequences of substituting hydrogen with fluorine on the indole core.
Fundamental Electronic Effects of Fluorine Substitution
The influence of fluorine on the indole ring's electronics stems primarily from its extreme electronegativity, the highest of any element. This leads to two main competing electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Fluorine strongly withdraws electron density from the ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic substitution by lowering the energy of the molecular orbitals.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can donate electron density to the aromatic π-system. However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon, this resonance donation is significantly weaker than its powerful inductive withdrawal.
The net result is that fluorine acts as a strong electron-withdrawing group via induction, which dominates its weak resonance donation. This fundamental principle underpins the observed changes in the indole ring's chemical and physical properties. The Hammett equation provides a quantitative framework for evaluating these electronic influences through substituent constants (σ), which separate the inductive (field) and resonance components of a substituent's effect.[8][9][10]
Impact on Key Electronic Properties
Fluorination leads to measurable changes in several core electronic properties of the indole ring.
Acidity (pKa)
The inductive withdrawal of electron density by fluorine stabilizes the conjugate base (indolide anion) formed upon deprotonation of the N-H bond. This stabilization makes the proton more acidic, resulting in a lower pKa value compared to unsubstituted indole. The magnitude of this effect depends on the position and number of fluorine substituents.
Ionization Potential (IP)
The ionization potential—the energy required to remove an electron from the molecule—is a direct measure of the energy of the highest occupied molecular orbital (HOMO). Because fluorine's strong inductive effect lowers the energy of the molecular orbitals, a higher energy is required to eject an electron.[11] Consequently, fluorinated indoles exhibit higher ionization potentials than their non-fluorinated counterparts. This has been confirmed by photoelectron spectroscopy and ab initio calculations.[11][12]
Spectroscopic Properties
Fluorine substitution significantly alters the spectroscopic signatures of the indole ring, providing a valuable tool for characterization and environmental probing.
-
NMR Spectroscopy : ¹⁹F NMR is a highly sensitive technique for probing the local environment due to the wide chemical shift range of fluorine (>400 ppm).[13] The ¹⁹F chemical shift in fluoroindoles is sensitive to solvent effects, with solvents like DMSO causing a deshielded (downfield) shift and ethanol causing a shielded (upfield) shift.[13] Furthermore, fluorine substitution alters the ¹H and ¹³C chemical shifts of the indole ring, which can be used to confirm the position of substitution.[14][15][16]
-
UV-Vis Absorption and Fluorescence : Fluorination can modify the absorption and emission wavelengths of the indole chromophore.[17] Substitution at the 4-position of the indole ring has been shown to be particularly effective in tuning these properties, allowing for the development of tryptophan analogs that absorb and emit visible light.[8] While 5-fluoro substitution does not change the nature of the fluorescent state (¹La), it does impact the fluorescence decay profile.[11]
Table 1: Effect of Fluorination on Indole Ionization Potential (IP)
| Compound | Calculated IP (eV) | Experimental IP (eV) | IP Change vs. Parent (eV) |
|---|---|---|---|
| Indole | 7.90 | 7.90 ± 0.01 | - |
| 5-Fluoroindole (5FI) | 8.114 | 8.11 ± 0.01 | +0.21 |
| 6-Fluoroindole (6FI) | 7.974 | 7.954 ± 0.01 | +0.054 |
| 3-Methylindole (3MI) | 7.66 | 7.65 ± 0.01 | - |
| 5-Fluoro-3-methylindole (5F3MI) | 7.85 | 7.84 ± 0.01 | +0.19 |
| 6-Fluoro-3-methylindole (6F3MI) | 7.752 | - | +0.092 (calculated) |
Data sourced from computational and experimental studies.[11]
Table 2: Representative ¹⁹F and ¹³C NMR Chemical Shifts for Fluoroindoles
| Compound | Position of F | Solvent | ¹⁹F Chemical Shift (ppm) | Selected ¹³C Chemical Shifts (ppm) |
|---|---|---|---|---|
| 5-Fluoro-3-methyl-1H-indole | 5 | CDCl₃ | -125.24 | C5: 158.8 (d), C4: 110.4 (d), C6: 111.6 (d) |
| 6-Fluoro-3-methyl-1H-indole | 6 | CDCl₃ | -122.99 | C6: 159.9 (d), C5: 108.0 (d), C7: 97.4 (d) |
Data adapted from supporting information of synthetic studies.[16]
Implications in Drug Design and Development
The electronic modifications induced by fluorine have profound implications for how a drug molecule interacts with its biological target and behaves in a physiological environment.
Modulation of Receptor-Ligand Interactions
The redistribution of electron density upon fluorination can alter or introduce new non-covalent interactions. For instance, the polarized C-F bond can participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor. By lowering the pKa, fluorination can change the protonation state of the indole nitrogen at physiological pH, affecting its ability to act as a hydrogen bond donor. These subtle changes can lead to significant improvements in binding affinity and selectivity.[6][7]
Case Study: IDO1 Inhibition in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[18] In the tumor microenvironment, overexpression of IDO1 depletes tryptophan, suppressing the function of tumor-infiltrating T-cells and promoting immune tolerance. Therefore, inhibiting IDO1 is a key strategy in cancer immunotherapy. Many IDO1 inhibitors are based on the indole scaffold to mimic the natural substrate, tryptophan. Fluorination of these indole-based inhibitors can enhance their potency and pharmacokinetic properties by modifying their electronic interaction with the enzyme's active site.[18]
Experimental Protocols
General Synthesis and Characterization Workflow
The development of novel fluoroindole derivatives follows a structured workflow from synthesis to final characterization. Common synthetic strategies include the Fischer or Larock indole syntheses using fluorinated precursors or late-stage electrophilic fluorination of an existing indole core using reagents like N-fluorobenzenesulfonimide (NFSI).[19][20]
Protocol: Determination of Ionization Potential via Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy directly measures the energy required to eject electrons from their orbitals upon interaction with high-energy photons, providing precise values for ionization potentials.[21]
-
Sample Preparation: The fluoroindole derivative is vaporized under high vacuum to obtain it in the gas phase, ensuring molecules are isolated.
-
Ionization: The gaseous sample is irradiated with a monochromatic source of high-energy photons, typically a He I (21.2 eV) source for valence shell electrons.[12][21]
-
Electron Energy Analysis: The kinetic energy of the photoejected electrons is measured by an electron energy analyzer.
-
Data Analysis: The ionization potential (IP) is calculated using the equation: IP = hν - Eₖ, where hν is the energy of the incident photon and Eₖ is the measured kinetic energy of the electron. The first peak in the resulting spectrum corresponds to the first vertical ionization potential, associated with the removal of an electron from the HOMO.[22]
-
Computational Correlation: Experimental results are often compared with theoretical values obtained from ab initio or DFT calculations (e.g., using B3LYP/6-311+G(2df, 2p) basis sets) for accurate assignment of molecular orbitals.[11][23]
Protocol: Spectroscopic Characterization (NMR, UV-Vis)
Standard spectroscopic methods are used to confirm the structure and investigate the electronic transitions of the synthesized fluoroindole.[16]
-
Sample Preparation: A dilute solution of the purified fluoroindole is prepared in a suitable deuterated solvent (for NMR, e.g., CDCl₃, DMSO-d₆) or a spectroscopic grade solvent (for UV-Vis, e.g., ethanol, cyclohexane).
-
NMR Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).[16]
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C).
-
Coupling constants (J), particularly J_H-F and J_C-F, are analyzed to confirm the position of the fluorine substituent.
-
-
UV-Vis Absorption Spectroscopy:
-
The absorption spectrum is recorded using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λ_max) and the molar extinction coefficient (ε) are determined.
-
-
Fluorescence Spectroscopy:
-
The sample is excited at or near its λ_max, and the emission spectrum is recorded.
-
The wavelength of maximum emission and the fluorescence quantum yield are determined to quantify the impact of fluorination on the emissive properties.[8]
-
Conclusion
Fluorine substitution is a nuanced and effective strategy for modulating the electronic properties of the indole ring. The dominant electron-withdrawing inductive effect of fluorine increases the N-H acidity and raises the ionization potential of the indole system. These electronic perturbations are reflected in distinct changes in NMR and photophysical properties, which can be rationally exploited in the design of novel pharmaceuticals and functional materials. A thorough understanding of these fundamental principles, supported by robust experimental characterization and computational modeling, is essential for harnessing the full potential of fluoroindoles in scientific research and development.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. arts.units.it [arts.units.it]
- 13. Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR [m.chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 [frontiersin.org]
- 19. Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Photoelectron Spectroscopy | PNNL [pnnl.gov]
- 22. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Boc-6-Fluoro-D-tryptophan: CAS Number and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of Boc-6-Fluoro-D-tryptophan, a fluorinated amino acid derivative of significant interest in peptide synthesis and drug discovery. This document focuses on its chemical identification, specifically its CAS number, and compiles essential safety information based on available data for closely related compounds.
Chemical Identification
This compound is chemically known as N-tert-butoxycarbonyl-6-fluoro-D-tryptophan. It is a synthetic amino acid derivative where the alpha-amino group of 6-fluoro-D-tryptophan is protected by a tert-butoxycarbonyl (Boc) group.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number:
| Compound Name | CAS Number |
| This compound | 320581-69-9 |
Safety and Handling Information
Hazard Identification
Based on data for related compounds, this compound should be considered a hazardous substance. The primary potential hazards are:
-
Acute Oral Toxicity : May be harmful if swallowed.
-
Skin and Eye Irritation : Direct contact may cause irritation.
-
Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.
Precautionary Measures
When handling this compound, the following precautions should be strictly observed:
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Ventilation : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Handling : Avoid generating dust. Use appropriate tools for weighing and transferring the compound.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.
First Aid Measures
In case of exposure, the following first aid measures are recommended:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. |
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates a standardized workflow for the safe handling of chemical compounds like this compound in a research laboratory setting.
Physical and Chemical Properties
| Property | Value (for 6-Fluoro-DL-tryptophan) |
| Molecular Formula | C11H11FN2O2 |
| Molecular Weight | 222.22 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not specified |
Toxicological Information
No specific toxicological data for this compound has been published. The information below is based on the parent compound, 6-Fluoro-DL-tryptophan.
| Endpoint | Result (for 6-Fluoro-DL-tryptophan) |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause eye irritation. |
| Carcinogenicity | No data available. |
| Mutagenicity | No data available. |
| Teratogenicity | No data available. |
Signaling Pathways and Logical Relationships
The primary utility of this compound is in solid-phase peptide synthesis (SPPS). The Boc protecting group is crucial for controlling the peptide chain elongation process. The diagram below outlines the logical relationship of its use in SPPS.
Disclaimer: The safety and toxicological information provided in this document is based on data for structurally related compounds and should be used as a guide only. A comprehensive risk assessment should be conducted before handling this compound. Always consult the most up-to-date Safety Data Sheet from the supplier and follow all institutional safety protocols.
A Comprehensive Technical Guide to the Physicochemical and Biological Properties of L-Tryptophan and D-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the physical, chemical, and biological properties of L-Tryptophan and D-Tryptophan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of these stereoisomers is crucial.
Introduction
Tryptophan, an essential α-amino acid, is a fundamental component for protein synthesis and a precursor to a variety of bioactive molecules critical for physiological processes. It exists as two stereoisomers, L-Tryptophan and D-Tryptophan, which are non-superimposable mirror images of each other. While L-Tryptophan is the naturally occurring and proteogenic form, D-Tryptophan is found in smaller quantities in certain natural products and has distinct biological activities. The chirality of the α-carbon leads to significant differences in their physical, chemical, and, most importantly, their biological properties. Understanding these differences is paramount for applications in nutrition, pharmacology, and biomedical research.
Physical and Chemical Properties
The distinct spatial arrangement of the functional groups around the chiral center of L- and D-Tryptophan gives rise to identical physical and chemical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of L-Tryptophan and D-Tryptophan for easy comparison.
| Property | L-Tryptophan | D-Tryptophan |
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₁₂N₂O₂ |
| Molar Mass | 204.23 g/mol | 204.23 g/mol |
| Appearance | White to yellowish-white crystalline powder | White crystalline powder |
| Melting Point | 289-290 °C (decomposes)[1][2][3] | 282-285 °C (decomposes)[4][5] |
Table 1: General and Physical Properties
| Property | L-Tryptophan | D-Tryptophan |
| Water Solubility (25 °C) | 11.4 g/L[3][6] | Data not readily available, but generally soluble in water[7] |
| Solubility in Ethanol | Slightly soluble in hot alcohol[6][8] | Data not readily available |
| Solubility in Chloroform | Insoluble[6] | Data not readily available |
| Solubility in Ether | Practically insoluble[8] | Data not readily available |
| Solubility in Dilute Acids/Alkali | Soluble[1][8] | Soluble[7] |
Table 2: Solubility Data
| Property | L-Tryptophan | D-Tryptophan |
| Specific Optical Rotation [α]D²⁰ (c=1 in H₂O) | -31.5°[8] | +30.0°[9] |
| Specific Optical Rotation [α]D²⁰ (c=0.5 in 0.5 N HCl) | +2.4°[8] | Data not readily available |
| Specific Optical Rotation [α]D²⁰ (c=2.43 in 0.5 N NaOH) | +0.15°[8] | Data not readily available |
Table 3: Optical Properties
| Property | L-Tryptophan | D-Tryptophan |
| pKa₁ (α-carboxyl group) | 2.38[6][8] | ~2.83[10] |
| pKa₂ (α-amino group) | 9.39[6][8] | ~9.30[10] |
| Isoelectric Point (pI) | 5.89[1] | ~6.0 |
Table 4: Acid-Base Properties
Experimental Protocols
The accurate determination of the physicochemical properties of L- and D-Tryptophan relies on standardized experimental methodologies. Below are detailed protocols for the key experiments cited.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the crystalline solid transitions to a liquid.
Methodology:
-
A small, finely powdered sample of the tryptophan isomer is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For pure substances, this range is typically narrow. Tryptophan decomposes upon melting, which is noted during the observation.
Solubility Measurement (Gravimetric Method)
Objective: To determine the concentration of a saturated solution of a tryptophan isomer in a specific solvent at a given temperature.
Methodology:
-
An excess amount of the tryptophan isomer is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
A known volume of the saturated solution is carefully withdrawn, ensuring no solid particles are transferred. This can be achieved through filtration.
-
The solvent is evaporated from the withdrawn sample, and the mass of the remaining solid tryptophan is accurately measured.
-
The solubility is then calculated and expressed in grams per liter (g/L) or other appropriate units.
Optical Rotation Measurement (Polarimetry)
Objective: To measure the rotation of plane-polarized light caused by a solution of a chiral tryptophan isomer.
Methodology:
-
A solution of the tryptophan isomer of a known concentration is prepared in a suitable solvent (e.g., water, dilute acid, or dilute base).
-
A polarimeter is calibrated using a blank (the pure solvent).
-
The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).
-
Monochromatic, plane-polarized light is passed through the sample.
-
The angle of rotation of the polarized light is measured by the detector. The direction of rotation is noted as either dextrorotatory (+) or levorotatory (-).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in tryptophan.
Methodology:
-
A solution of the tryptophan isomer of known concentration is prepared in water.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.
Biological Signaling Pathways and Experimental Workflows
The biological roles of L- and D-Tryptophan are dictated by their interactions with enzymes and receptors, which are highly stereospecific.
L-Tryptophan Signaling Pathways
L-Tryptophan is a precursor to several critical signaling molecules, primarily through the kynurenine and serotonin pathways.
The majority of L-Tryptophan is metabolized through the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This pathway produces several neuroactive and immunomodulatory metabolites.
A smaller but vital fraction of L-Tryptophan is converted to the neurotransmitter serotonin (5-hydroxytryptamine) and subsequently to the hormone melatonin.
D-Tryptophan Signaling Pathways
The biological roles of D-Tryptophan are less well-defined than those of its L-enantiomer. It is not incorporated into proteins during translation. However, emerging research indicates that D-Tryptophan is not inert and can exert biological effects, primarily through its conversion to L-Tryptophan and by modulating the kynurenine pathway.
D-Tryptophan can be converted to L-Tryptophan in vivo by a two-step enzymatic process involving D-amino acid oxidase (DAO) and an aminotransferase. This conversion allows D-Tryptophan to indirectly serve as a source of L-Tryptophan.[11]
Experimental Workflow for Studying Tryptophan Metabolism
The analysis of tryptophan and its metabolites in biological samples is crucial for understanding its metabolic pathways and their dysregulation in various diseases. A common experimental workflow involves sample preparation followed by analysis using liquid chromatography-mass spectrometry (LC-MS).
Conclusion
The stereochemistry of tryptophan plays a pivotal role in its function. L-Tryptophan is the biologically active enantiomer essential for protein synthesis and the production of critical signaling molecules like serotonin and melatonin. In contrast, D-Tryptophan, while not directly participating in protein synthesis, can be enzymatically converted to its L-isomer and may modulate key metabolic pathways. The distinct physical, chemical, and biological properties of these enantiomers necessitate careful consideration in research, drug development, and nutritional applications. This guide provides a foundational understanding of these differences, supported by quantitative data and established experimental protocols, to aid scientists in their investigations of this multifaceted amino acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciencebuddies.org [sciencebuddies.org]
- 5. youtube.com [youtube.com]
- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 9. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]
- 10. KEGG PATHWAY Database [genome.jp]
- 11. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-6-Fluoro-D-tryptophan in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a critical strategy in drug discovery and development, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. 6-Fluoro-D-tryptophan is a valuable analog of D-tryptophan, where the fluorine atom at the 6-position of the indole ring can introduce unique electronic and lipophilic characteristics. These modifications can influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation.
These application notes provide a comprehensive guide for the successful incorporation of Boc-6-Fluoro-D-tryptophan into synthetic peptides using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The following sections detail the necessary materials, protocols for coupling, deprotection, and cleavage, as well as troubleshooting common challenges.
Materials and Reagents
Successful SPPS requires high-quality reagents and solvents. Ensure all materials are of peptide synthesis grade.
| Reagent | Supplier Recommendation | Purity | Notes |
| This compound | Commercially Available | >98% | Store desiccated at -20°C. |
| SPPS Resin (e.g., Merrifield, PAM, MBHA) | Standard Suppliers | 100-200 mesh or 200-400 mesh | Choose based on desired C-terminus (acid or amide). |
| Dichloromethane (DCM) | Anhydrous | >99.8% | Main solvent for washing and reactions. |
| N,N-Dimethylformamide (DMF) | Anhydrous | >99.8% | Used as a solvent for coupling reactions. |
| Trifluoroacetic acid (TFA) | Reagent Grade | >99% | For Boc-deprotection. |
| Diisopropylethylamine (DIEA) | Reagent Grade | >99.5% | For neutralization. |
| Coupling Reagents (e.g., HBTU, HATU, DIC) | Standard Suppliers | >98% | Choose based on coupling efficiency needs. |
| N-Hydroxybenzotriazole (HOBt) | Anhydrous | >98% | Additive to suppress racemization. |
| Scavengers (e.g., Thioanisole, Ethanedithiol) | Reagent Grade | >98% | Essential for cleavage to prevent side reactions. |
| Hydrogen Fluoride (HF) or TFMSA | Reagent Grade | N/A | For final cleavage from the resin. |
Experimental Protocols
Resin Loading
The first amino acid is attached to the resin, and the loading efficiency is a critical determinant of the overall synthesis yield.
Protocol:
-
Swell the resin (e.g., Merrifield resin, 1 g) in DCM (10 mL) for 1 hour in a reaction vessel.
-
Drain the DCM.
-
Dissolve the Boc-protected amino acid (e.g., Boc-Glycine, 2 mmol) and cesium carbonate (1 mmol) in a mixture of DMF and water.
-
Add the solution to the resin and heat at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, methanol, and DCM.
-
Dry the resin under vacuum.
-
Determine the substitution level using a method such as the picric acid test.
SPPS Cycle for this compound Incorporation
The following cycle is repeated for each amino acid addition.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Detailed Coupling Protocol for this compound:
-
Pre-activation: Dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
Quantitative Data on Coupling:
While specific quantitative data for the coupling efficiency of this compound is not extensively reported in the literature, it is expected to be comparable to that of Boc-D-tryptophan under optimized conditions. The electron-withdrawing nature of the fluorine atom may slightly alter the reactivity of the indole nucleus, but is not expected to significantly hinder the carboxyl activation and amide bond formation.
| Coupling Reagent | Typical Coupling Time | Expected Efficiency | Notes |
| HBTU/HOBt/DIEA | 1 - 2 hours | >99% | Standard and reliable method. |
| HATU/HOAt/DIEA | 30 - 60 minutes | >99.5% | More reactive, suitable for difficult couplings. |
| DIC/HOBt | 2 - 4 hours | >98% | Cost-effective, but can lead to side products. |
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. Due to the acid-sensitive nature of the tryptophan indole ring, the use of scavengers is crucial to prevent alkylation.
Caption: Workflow for the final cleavage and deprotection of the peptide.
Cleavage Cocktail ("Reagent K" modified for Boc-SPPS):
| Component | Volume/Weight Percentage | Purpose |
| Hydrogen Fluoride (HF) | 82.5% | Cleavage and deprotection |
| Thioanisole | 5% | Scavenger for carbocations |
| Ethanedithiol (EDT) | 2.5% | Scavenger, prevents re-attachment |
| Anisole | 5% | Scavenger |
| Water | 5% | Scavenger |
Protocol:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add the scavenger cocktail.
-
Cool the vessel to -5 to 0°C.
-
Carefully condense liquid HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by a stream of nitrogen or under vacuum.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the crude peptide with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
Characterization
The purity and identity of the synthesized peptide should be confirmed by analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the crude and purified peptide. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are standard methods. The expected mass will be increased by 18 Da for each fluorine substitution compared to the native tryptophan-containing peptide.
Troubleshooting
Caption: Troubleshooting common issues in SPPS with this compound.
Potential Side Reactions:
-
Alkylation of the Indole Ring: The electron-rich indole ring of tryptophan is susceptible to alkylation by carbocations generated during acid-mediated deprotection and cleavage. The fluorine atom at the 6-position is electron-withdrawing, which may slightly deactivate the ring towards electrophilic attack compared to unsubstituted tryptophan. However, the use of an effective scavenger cocktail remains essential.
-
Racemization: While the use of HOBt or HOAt minimizes racemization during coupling, it is important to avoid prolonged pre-activation times and excessive base.
By following these detailed protocols and considering the potential challenges, researchers can successfully incorporate this compound into their target peptides, enabling the exploration of novel structure-activity relationships and the development of next-generation peptide therapeutics.
Application of Boc-6-Fluoro-D-tryptophan in the synthesis of antibacterial peptides.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve the disruption of bacterial cell membranes. Tryptophan residues, with their bulky, hydrophobic indole side chains, play a crucial role in the interaction of many AMPs with bacterial membranes.[1][2] The incorporation of non-canonical amino acids, such as fluorinated tryptophan derivatives, offers a strategy to enhance the potency, stability, and selectivity of synthetic AMPs.
This application note details the use of Boc-6-Fluoro-D-tryptophan in the solid-phase synthesis of antibacterial peptides, highlighting its potential to significantly improve antimicrobial efficacy. The inclusion of the D-enantiomer can confer resistance to proteolytic degradation, further enhancing the therapeutic potential of the resulting peptides.
Enhancing Antibacterial Potency: The Case of a NCR169C Peptide Analog
Recent research has demonstrated the potentiation of antibacterial activity by substituting native tryptophan residues with 6-fluoro-tryptophan in a derivative of the nodule-specific cysteine-rich (NCR) peptide NCR169C.[3] In a study, the tryptophan residues in a 22-amino-acid C-terminal fragment of NCR169C, where the two cysteines were replaced by serines (NCR169C17–38C12,17/S), were substituted with various modified tryptophans, including 6-fluoro-tryptophan.[3]
The resulting peptide analogs containing 6-fluoro-tryptophan exhibited significantly enhanced bactericidal activity against a range of clinically relevant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3]
Quantitative Data Summary
The minimum bactericidal concentration (MBC) values for the NCR169C17–38C12,17/S analog containing 6-fluoro-tryptophan at position 10 are summarized below. The study used a racemic mixture of 6-fluoro-tryptophan and separated the resulting diastereomers, designated as I and II. Both diastereomers, containing either L- or D-6-fluoro-tryptophan, demonstrated potent activity.[3]
| Bacterial Strain | MBC (µM) of NCR169C...10W6-F I | MBC (µM) of NCR169C...10W6-F II |
| Enterococcus faecalis | 0.8 | 0.8 |
| Staphylococcus aureus | 0.8 | 0.8 |
| Acinetobacter baumannii | 0.8 | 0.8 |
| Pseudomonas aeruginosa | 0.8 | 0.8 |
| Escherichia coli | 0.8 | 0.8 |
| Klebsiella pneumoniae | 3.1 | 6.3 |
| Listeria monocytogenes | 1.6 | 1.6 |
| Salmonella enterica | 1.6 | 1.6 |
Table 1: Minimum Bactericidal Concentration (MBC) values of NCR169C17–38C12,17/S peptide analogs with 6-fluoro-tryptophan substitution at position 10 against various bacterial strains.[3]
Proposed Mechanism of Action
The primary mechanism of action for many tryptophan-rich AMPs is the direct disruption of the bacterial cell membrane. The incorporation of 6-fluoro-D-tryptophan is believed to enhance this activity through several factors:
-
Increased Hydrophobicity: The fluorine atom increases the hydrophobicity of the tryptophan side chain, promoting stronger interactions with the lipid bilayer of the bacterial membrane.
-
Altered Electronic Properties: The electron-withdrawing nature of fluorine can modify the electronic properties of the indole ring, potentially influencing cation-π interactions with phospholipid headgroups.
-
Enhanced Membrane Perturbation: The deeper or more favorable partitioning of the fluorinated side chain into the membrane can lead to greater disruption of membrane integrity, causing leakage of cellular contents and cell death.
The general mechanism involves an initial electrostatic attraction between the cationic peptide and the negatively charged bacterial membrane, followed by insertion of the hydrophobic residues into the lipid bilayer, leading to membrane permeabilization.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of antibacterial peptides containing this compound using Boc-based solid-phase peptide synthesis (SPPS).
Boc-SPPS Workflow for Peptide Synthesis
Detailed Protocol: Manual Boc-SPPS
This protocol is adapted for the synthesis of a generic antibacterial peptide on a 0.1 mmol scale using MBHA resin for a C-terminally amidated peptide.
Materials:
-
MBHA (4-methylbenzhydrylamine) resin
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the terminal amino group of the resin if it is pre-loaded with an amino acid.
-
Activate the first Boc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and add the mixture to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin test.
-
-
Boc Deprotection:
-
Wash the resin with DMF and DCM.
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 25-minute treatment with fresh 50% TFA/DCM.[4]
-
Wash the resin with DCM and DMF.
-
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DMF (2 x 5 minutes).
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings (including this compound):
-
Activate the next Boc-protected amino acid (3 eq.), including this compound, with HBTU (3 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.).
-
Add the activated amino acid solution to the resin and couple for 2-4 hours. Standard coupling reagents are generally effective for fluorinated amino acids.
-
Monitor for completion with a ninhydrin test.
-
Repeat the deprotection, neutralization, and coupling cycles for each amino acid in the sequence.
-
-
Final Deprotection: After the final coupling, perform a final Boc deprotection step as described in step 3.
-
Cleavage and Side-Chain Deprotection:
-
Dry the peptide-resin under vacuum.
-
Transfer the resin to an HF cleavage apparatus.
-
Add scavengers (e.g., anisole) to the resin.
-
Perform the cleavage with anhydrous HF at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
-
Peptide Precipitation and Purification:
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol: Minimum Bactericidal Concentration (MBC) Assay
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Purified synthetic peptide
-
Phosphate-buffered saline (PBS)
-
Agar plates
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterial strains in MHB and incubate overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of twofold dilutions of the peptide stock solution in MHB in a 96-well plate.
-
Incubation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
MIC Determination: Incubate the plate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration that completely inhibits visible bacterial growth.
-
MBC Determination:
-
Take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Plate the aliquots onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Conclusion
The incorporation of this compound into synthetic antibacterial peptides is a highly effective strategy for enhancing their potency against a broad spectrum of pathogenic bacteria, including multidrug-resistant strains. The fluorinated analog contributes to improved membrane disruption, a key mechanism of action for many AMPs. The use of the D-enantiomer can also impart proteolytic stability. The synthetic protocols outlined provide a robust framework for researchers to explore the potential of this and other modified amino acids in the development of next-generation antimicrobial therapeutics.
References
- 1. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]
- 3. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
Application Note & Protocol: Employing Boc-6-Fluoro-D-tryptophan as a Fluorescent Probe in Protein Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Principle and Applications
Intrinsic protein fluorescence, primarily from tryptophan (Trp) residues, is exquisitely sensitive to the local molecular environment. Changes in solvent polarity, accessibility, and proximity to quenching groups that occur upon ligand binding can alter fluorescence intensity, emission wavelength, and anisotropy. Boc-6-Fluoro-D-tryptophan is a synthetic analog of tryptophan that serves as a powerful fluorescent probe for studying these interactions.
The fluorine atom at the 6th position of the indole ring is a subtle modification that minimally perturbs the size and shape of the side chain while significantly altering its electronic properties. This leads to distinct photophysical characteristics compared to native tryptophan, including shifts in excitation and emission spectra and sensitivity to the environment, making it a valuable tool for several applications:
-
Determining Binding Affinity (Kd): By titrating a protein with a ligand (or vice versa) and monitoring the change in fluorescence, one can determine the dissociation constant (Kd), a measure of binding strength.
-
Competitive Binding Assays: The probe can be used in competition experiments to determine the binding affinities of non-fluorescent compounds that displace it from a protein's binding site.[1][2]
-
Monitoring Conformational Changes: Site-specific incorporation of the probe into a protein allows for the detection of localized conformational changes upon binding or other functional triggers.[3][4]
The D-stereoisomer is particularly useful for probing interactions with proteins that specifically recognize D-amino acids, such as in bacterial systems or certain neuropeptides. The Boc (tert-Butyloxycarbonyl) protecting group is typically removed before incorporating the amino acid into a peptide, but the free, protected amino acid can also be used to study interactions with proteins that bind small, acylated amino acids.
Photophysical and Chemical Properties
The core fluorophore, 6-Fluorotryptophan, possesses distinct spectral properties that are advantageous for binding assays. The emission maximum is sensitive to the polarity of its environment; a blue shift (shift to shorter wavelength) is often observed when the probe moves from a polar aqueous environment to a non-polar binding pocket within a protein.[5]
Table 1: Properties of 6-Fluoro-D-tryptophan and Native L-Tryptophan
| Property | 6-Fluoro-D-tryptophan | Native L-Tryptophan | Reference |
| Molecular Formula | C₁₁H₁₁FN₂O₂ (unprotected) | C₁₁H₁₂N₂O₂ | [2][6] |
| Molecular Weight | 222.2 g/mol (unprotected) | 204.2 g/mol | [2] |
| Typical Excitation Max | ~285-295 nm | ~280 nm | [7][8] |
| Typical Emission Max | ~340-350 nm in water | ~350 nm in water | [9] |
| Quantum Yield (in water) | Not explicitly found, but analogs show high yields | ~0.12 - 0.15 | [10][11] |
Note: Photophysical properties can vary depending on the solvent, pH, and local environment. Excitation at 295 nm is often preferred to minimize excitation of tyrosine residues in the protein.[7][8]
Experimental Protocol: Fluorescence Titration for Kd Determination
This protocol describes a general method for determining the dissociation constant (Kd) of a protein-ligand interaction by monitoring the change in fluorescence of a peptide containing a 6-Fluoro-D-tryptophan (6-F-Trp) residue upon titration with a binding partner (e.g., a receptor protein).
3.1. Materials Required
-
Spectrofluorometer with temperature control and a quartz micro-cuvette (e.g., 100 µL volume).[12]
-
Purified protein of interest (receptor), concentration accurately determined.
-
Synthetic peptide containing a single 6-F-Trp residue (ligand), concentration accurately determined.
-
Binding Buffer: A buffer in which both protein and ligand are stable and soluble (e.g., 15 mM KH₂PO₄, pH 7.2, 5% glycerol).[13]
-
Calibrated micropipettes.[14]
3.2. Experimental Workflow
The overall workflow involves preparing the samples, performing a serial titration, measuring fluorescence at each step, and analyzing the data to fit a binding curve.
Figure 1: Experimental workflow for a fluorescence titration binding assay.
3.3. Procedure
-
Instrument Setup: Turn on the spectrofluorometer lamp and allow it to stabilize. Set the excitation wavelength to 295 nm and record the emission spectrum from approximately 310 nm to 450 nm. Set the temperature to 25°C.[7]
-
Sample Preparation: Prepare a solution of the 6-F-Trp-containing peptide in the binding buffer at a concentration appropriate for the instrument's sensitivity (typically in the low nanomolar to micromolar range). The concentration should ideally be well below the expected Kd.
-
Initial Measurement: Place the peptide solution in the cuvette. Record the initial fluorescence spectrum (this is the fluorescence of the free ligand).
-
Titration: Add a small, precise volume of the concentrated protein stock solution to the cuvette. Mix gently and allow the system to equilibrate for 2-5 minutes.[15]
-
Fluorescence Measurement: Record the fluorescence spectrum of the mixture.
-
Repeat: Continue adding aliquots of the protein stock, recording the fluorescence after each addition, until the fluorescence signal stops changing, indicating saturation of the binding sites. Perform 15-20 titration points for a well-defined curve.[14]
-
Control (Inner Filter Effect): To correct for signal changes caused by the absorbance of the titrant (protein) itself, perform a control titration by adding the protein to a solution of a non-binding fluorophore (like N-Acetyl-L-tryptophanamide, NATA) under identical conditions.[7]
3.4. Data Analysis
-
Data Correction: Correct the raw fluorescence data for dilution at each titration point. If the inner filter effect was significant in the control experiment, apply the appropriate correction factor.
-
Calculate Change in Fluorescence (ΔF): Determine the fluorescence intensity at the emission maximum for each point and calculate the change (ΔF = F - F₀).
-
Plot and Fit: Plot ΔF as a function of the total protein concentration. Fit the data to a suitable binding equation, such as the single-site binding model, using non-linear regression software:
ΔF = ΔF_max * [P] / (Kd + [P])
Where:
-
ΔF is the change in fluorescence intensity.
-
ΔF_max is the maximum change in fluorescence at saturation.
-
[P] is the concentration of the protein.
-
Kd is the dissociation constant.
-
Data Presentation
Quantitative results from binding assays should be summarized for clarity.
Table 2: Example Titration Data
| [Protein] (µM) | Raw Fluorescence (a.u.) | Corrected Fluorescence (a.u.) | ΔF (a.u.) |
| 0.0 | 50,123 | 50,123 | 0 |
| 0.5 | 55,890 | 56,010 | 5,887 |
| 1.0 | 60,745 | 61,150 | 11,027 |
| 2.0 | 68,330 | 69,215 | 19,092 |
| 5.0 | 80,150 | 82,630 | 32,507 |
| 10.0 | 89,500 | 94,210 | 44,087 |
| 20.0 | 94,600 | 102,170 | 52,047 |
| 40.0 | 96,100 | 106,780 | 56,657 |
Table 3: Example Calculated Binding Parameters
| Protein-Ligand Pair | Kd (µM) | ΔF_max (a.u.) | Stoichiometry (N) |
| Receptor X - Peptide Y | 4.8 ± 0.3 | 58,500 | 1.02 |
| Albumin - 6-F-TRP | 161 ± 2.7 (Ka = 0.62 x 10⁴ M⁻¹) | N/A | N/A |
Note: The Albumin-6-F-TRP binding data is derived from literature for comparison.[1] The affinity constant (Ka) is the inverse of the dissociation constant (Kd).
Principle of Detection Visualization
The change in fluorescence upon binding is governed by the change in the probe's local environment. This principle is the foundation of the assay.
Figure 2: Logical diagram showing how binding alters the probe's environment and fluorescence signal.
References
- 1. Albumin binding and brain uptake of 6-fluoro-DL-tryptophan: competition with L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. Contribution of Single Tryptophan Residues to the Fluorescence and Stability of Ribonuclease Sa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Fluorotryptophan, L- | C11H11FN2O2 | CID 688007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. atlantis-press.com [atlantis-press.com]
- 10. omlc.org [omlc.org]
- 11. pnas.org [pnas.org]
- 12. edinst.com [edinst.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating Fluorinated Amino Acids into Proteins for Structural Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated amino acids (FAAs) into proteins has emerged as a powerful tool in structural biology, offering unique advantages for studying protein structure, dynamics, and interactions. The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high sensitivity, and a large chemical shift range that is exquisitely sensitive to the local chemical environment.[1][2] Furthermore, the near-complete absence of fluorine in native biological systems provides a background-free window for ¹⁹F NMR studies, even in complex environments like living cells.[3][4][5] This attribute is particularly valuable for in-cell NMR, where conventional proton NMR spectra are often crowded and difficult to interpret.[2][3] Beyond NMR, the introduction of fluorine can enhance protein stability and provide valuable phase information in X-ray crystallography.[6][7]
These application notes provide an overview and detailed protocols for the most common methods of introducing fluorinated amino acids into proteins: in vivo incorporation in mammalian and bacterial cells, cell-free protein synthesis, and solid-phase peptide synthesis.
Methods for Incorporating Fluorinated Amino Acids
Several methods exist for the introduction of fluorinated amino acids into proteins, each with its own set of advantages and limitations. The choice of method depends on factors such as the desired protein size, the required yield, and whether site-specific or residue-specific incorporation is needed.
Quantitative Data Summary
The efficiency of incorporating fluorinated amino acids can vary depending on the specific amino acid, the host expression system, and the experimental conditions. The following tables summarize quantitative data from studies on FAA incorporation.
Table 1: Incorporation Efficiency of Fluorinated Aromatic Amino Acids in HEK293T Cells [3][8]
| Fluorinated Amino Acid | Target Protein | Switch Time (post-transfection) | Incorporation Efficiency (%) |
| 6-Fluoro-L-tryptophan (6FW) | Carbonic Anhydrase 2 (CA2) | 24 h | up to 60% |
| 3-Fluoro-L-tyrosine (3FY) | Not specified | 0 h | ~30-60% |
| 4-Fluoro-L-phenylalanine (4FF) | Not specified | 24 h | Not specified |
| 5-Fluoro-L-tryptophan (5FW) | Not specified | 24 h | Not specified |
Note: Shorter switch times can lead to higher incorporation but may reduce total protein expression. An optimal switch time is required to maximize the amount of fluorinated protein.[3]
Table 2: In Vivo Production of Fluorinated Gramicidin S [9]
| Fluorinated Amino Acid Supplemented | GrsA Mutant | In Vitro Production | In Vivo Production |
| 4-Fluoro-Phe | W239S | Successful | Detectable |
| 2,4-Difluoro-Phe | W239S | Successful | Not specified |
Note: A mutation in the GrsA enzyme (W239S) improved the incorporation of 4-fluorinated Phe into gramicidin S.[9]
Experimental Protocols
Protocol 1: In Vivo Incorporation of Fluorinated Aromatic Amino Acids in Human Cells (HEK293T) using a Medium Switch Strategy[3][8]
This protocol describes the expression of proteins containing fluorinated aromatic amino acids in human embryonic kidney (HEK293T) cells. The method relies on transiently transfecting the cells with the gene of interest and then switching the growth medium to one containing the desired fluorinated amino acid.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Plasmid DNA encoding the protein of interest
-
Polyethylenimine (PEI) for transfection
-
In-house prepared DMEM lacking the natural amino acid to be replaced
-
Fluorinated aromatic amino acid (e.g., 3-fluoro-L-tyrosine, 4-fluoro-L-phenylalanine, 5-fluoro-L-tryptophan, 6-fluoro-L-tryptophan)
-
Phosphate Buffered Saline (PBS)
-
Cell culture dishes or flasks
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
When cells reach the desired confluency, transfect them with the plasmid DNA using PEI at a 1:2 ratio (DNA:PEI).[8]
-
-
Initial Expression in Standard Medium:
-
After transfection, incubate the cells in the standard, non-fluorinated DMEM for a period known as the "switch time" (ST). This allows for DNA internalization and the initial stages of protein expression.[3][8] The optimal ST needs to be determined empirically for each protein but typically ranges from 8 to 24 hours.[8]
-
-
Medium Switch:
-
After the designated switch time, remove the standard medium.
-
Gently wash the cells with sterile PBS.
-
Add the pre-warmed, in-house prepared DMEM in which the natural amino acid has been replaced with the corresponding fluorinated amino acid.
-
-
Expression of Fluorinated Protein:
-
Incubate the cells in the fluorinated medium for an additional period to allow for the incorporation of the FAA into the newly synthesized proteins. The total expression time is typically 48 hours.[8]
-
-
Cell Harvest and Protein Purification:
-
Harvest the cells and purify the protein of interest using standard chromatography techniques.
-
Protocol 2: In Vivo Incorporation of Fluorinated Aromatic Amino Acids in E. coli[1][5]
This method is suitable for producing high yields of proteins containing fluorinated aromatic amino acids in E. coli. It utilizes glyphosate to inhibit the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, thereby forcing the cells to utilize the externally supplied fluorinated analogs.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid
-
Minimal media (e.g., M9)
-
Glucose (or other carbon source)
-
Ammonium chloride (¹⁵NH₄Cl can be used for isotopic labeling)
-
Glyphosate solution
-
Fluorinated aromatic amino acid (e.g., 3-fluoro-tyrosine)
-
The other two natural aromatic amino acids (e.g., tryptophan and phenylalanine if incorporating 3-fluoro-tyrosine)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
Procedure:
-
Starter Culture:
-
Inoculate a small volume of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.
-
-
Growth in Minimal Media:
-
Inoculate a larger volume of minimal media with the overnight culture.
-
Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Inhibition of Aromatic Amino Acid Synthesis:
-
Just prior to induction, add glyphosate to the culture to inhibit the shikimate pathway.[1]
-
Simultaneously, add the desired fluorinated aromatic amino acid and the other two natural aromatic amino acids.
-
-
Induction of Protein Expression:
-
Induce protein expression by adding IPTG to the culture.
-
Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for several hours to overnight.
-
-
Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the fluorinated protein using standard protocols.
-
Protocol 3: Cell-Free Protein Synthesis (CFPS)[10][11][12]
CFPS is an in vitro method that uses cell extracts containing the necessary machinery for transcription and translation to produce proteins. This "open" system allows for the direct addition of non-canonical amino acids, including fluorinated ones, to the reaction mixture.
Materials:
-
Cell extract (e.g., from E. coli)
-
Energy source (e.g., ATP, GTP)
-
Amino acid mixture lacking the amino acid to be replaced
-
Fluorinated amino acid
-
DNA template (plasmid or linear) encoding the protein of interest
-
Reaction buffer containing necessary salts and cofactors
Procedure:
-
Prepare the CFPS Reaction Mixture:
-
On ice, combine the cell extract, energy source, amino acid mixture, and reaction buffer.
-
-
Add Fluorinated Amino Acid and DNA Template:
-
Add the desired fluorinated amino acid to the reaction mixture.
-
Add the DNA template encoding the protein of interest.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the specific cell extract (typically 25-37°C) for several hours.
-
-
Protein Purification:
-
The expressed protein can be purified directly from the reaction mixture.
-
Protocol 4: Fmoc Solid-Phase Peptide Synthesis (SPPS)[13][14][15]
SPPS is a chemical method for synthesizing peptides by sequentially adding amino acids to a growing peptide chain that is attached to a solid support. This method allows for the precise, site-specific incorporation of fluorinated amino acids.
Materials:
-
Solid-phase resin (e.g., Wang resin, Rink amide resin)[10]
-
Fmoc-protected amino acids
-
Fmoc-protected fluorinated amino acid (e.g., Fmoc-L-3,5-Difluorophenylalanine)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Resin Preparation:
-
Swell the resin in a suitable solvent like DMF.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin-bound amino acid by treating with the deprotection solution.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the next Fmoc-protected amino acid (either standard or fluorinated) using coupling reagents and a base.
-
Add the activated amino acid to the resin to form a new peptide bond.
-
-
Washing:
-
Thoroughly wash the resin to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification:
-
Purify the crude peptide using reverse-phase HPLC.
-
Structural Biology Applications
The successful incorporation of fluorinated amino acids opens the door to a range of structural biology applications.
-
¹⁹F NMR Spectroscopy: This is the most common application. The sensitivity of the ¹⁹F chemical shift to the local environment allows for the study of protein folding, conformational changes, ligand binding, and protein-protein interactions.[1][3][11] Simple one-dimensional ¹⁹F NMR spectra can often provide a wealth of information.[1]
-
In-Cell NMR: The lack of a natural fluorine background makes ¹⁹F NMR ideal for studying proteins directly within living cells, providing insights into their function in a native environment.[2][3]
-
X-ray Crystallography: Fluorine atoms can be used as anomalous scatterers to help solve the phase problem in X-ray crystallography.[6] The presence of fluorine can be confirmed by examining the electron density maps of the crystal structure.[3] Studies have shown that the incorporation of fluorinated residues often results in minimal perturbation to the overall protein structure.[7]
Conclusion
The methods described in these application notes provide a robust toolkit for researchers to introduce fluorinated amino acids into proteins. The ability to produce fluorinated proteins enables powerful structural biology techniques, particularly ¹⁹F NMR, to probe molecular structure and function with high sensitivity and resolution. The choice of incorporation method will depend on the specific research question and the protein of interest, with in vivo methods being suitable for larger proteins and SPPS offering precise control for smaller peptides. The continued development of these techniques promises to further expand our understanding of complex biological systems.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of D-Tryptophan Derivatives
For Researchers, Scientists, and Drug Development Professionals
The selective synthesis of D-tryptophan derivatives is a critical process in the development of novel therapeutics and research tools. D-amino acids, including D-tryptophan and its analogs, confer unique properties to peptides and small molecules, such as enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[1] This document provides detailed application notes and experimental protocols for the enzymatic synthesis of D-tryptophan derivatives, tailored for research and drug development applications.
Introduction to Enzymatic Approaches
Enzymatic synthesis offers a powerful and stereoselective alternative to traditional chemical methods for producing D-tryptophan derivatives.[2] Enzymes operate under mild conditions, often without the need for protecting groups, and can exhibit high regio- and stereoselectivity.[2] This leads to greener, more efficient synthetic routes to enantiomerically pure D-amino acids. Several enzymatic strategies have been successfully employed for the synthesis of D-tryptophan derivatives, primarily revolving around the use of aminotransferases, oxidases, and acylases.
Key Enzymatic Strategies and Protocols
This section outlines three primary enzymatic methods for the synthesis of D-tryptophan derivatives, complete with quantitative data and detailed experimental protocols.
1. Multi-Enzyme Cascade for Stereoinversion
A highly efficient method for producing a variety of D-tryptophan derivatives involves a three-enzyme cascade that couples the synthesis of the L-enantiomer with its subsequent stereoinversion to the D-form.[3] This approach utilizes a tryptophan synthase (TrpS), an L-amino acid deaminase (LAAD), and a D-amino acid aminotransferase (DAAT).[2][3]
Quantitative Data Summary
| Derivative | Conversion Yield (%) | Isolation Yield (%) | Enantiomeric Excess (ee, %) |
| 12 D-Tryptophan Derivatives | 81–99 | 63–70 | >99 |
Table 1: Performance of the three-enzyme cascade for the synthesis of various D-tryptophan derivatives.[3]
Experimental Protocol
This protocol is based on the work by Parmeggiani et al. for the synthesis of D-tryptophan derivatives from substituted indoles.[3]
Materials:
-
Tryptophan synthase from Salmonella enterica (SeTrpS)
-
L-amino acid deaminase from Proteus myxofaciens (PmaLAAD)
-
Engineered D-amino acid aminotransferase variant from Bacillus sp. YM-1 (T242G variant)
-
Substituted indole (e.g., 5-fluoroindole)
-
L-serine
-
Pyridoxal-5'-phosphate (PLP)
-
D-alanine (as amino donor for DAAT)
-
Potassium phosphate buffer (pH 8.0)
-
Catalase
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the following in potassium phosphate buffer (100 mM, pH 8.0):
-
Substituted indole (10 mM)
-
L-serine (20 mM)
-
PLP (0.5 mM)
-
D-alanine (50 mM)
-
SeTrpS (5 U/mL)
-
PmaLAAD (5 U/mL)
-
DAAT (T242G variant) (10 U/mL)
-
Catalase (1000 U/mL)
-
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by HPLC analysis, observing the consumption of the indole and the formation of the D-tryptophan derivative.
-
Work-up and Purification:
-
Terminate the reaction by adding an equal volume of 1 M HCl.
-
Centrifuge to remove the enzymes.
-
Purify the D-tryptophan derivative from the supernatant using ion-exchange chromatography or reverse-phase HPLC.
-
2. Bienzymatic Cascade for Halogenated D-Tryptophan Derivatives
This method employs a bienzymatic system for the stereoinversion of L-tryptophan derivatives, particularly useful for producing halogenated D-tryptophans. The system utilizes an L-amino acid oxidase (LAAO) and a non-enantioselective reducing agent.[3]
Quantitative Data Summary
| Derivative | Yield (%) | Enantiomeric Excess (ee, %) |
| D-5-Br-Tryptophan | 49 | 92 |
| D-7-Br-Tryptophan | 44 | >98 |
Table 2: Synthesis of halogenated D-tryptophan derivatives using a bienzymatic cascade.[3]
Experimental Protocol
Materials:
-
Halogenated L-tryptophan derivative (e.g., L-5-Br-tryptophan)
-
L-amino acid oxidase from Lechevalieria aerocolonigenes (RebO)
-
Ammonia-borane complex
-
Catalase
-
Tris-HCl buffer (pH 7.5)
Procedure:
-
Reaction Setup: In a Tris-HCl buffer (50 mM, pH 7.5), dissolve the halogenated L-tryptophan derivative (1 mM).
-
Enzyme and Reagent Addition: Add the following to the reaction mixture:
-
RebO (as crude cell lysate)
-
Catalase (to decompose H₂O₂ byproduct)
-
Ammonia-borane complex (100 equivalents)
-
-
Incubation: Incubate the reaction at 25°C for 24 hours with shaking.
-
Monitoring: Track the conversion of the L-enantiomer to the D-enantiomer using chiral HPLC.
-
Purification: Purify the resulting halogenated D-tryptophan derivative by preparative HPLC.
3. Enzymatic Optical Resolution using D-Aminoacylase
This classic method involves the resolution of a racemic mixture of N-acetyl-DL-tryptophan derivatives using a D-aminoacylase, which selectively hydrolyzes the N-acetyl group from the D-enantiomer.[4]
Experimental Protocol
Materials:
-
N-acetyl-DL-tryptophan derivative (e.g., N-acetyl-6-bromo-DL-tryptophan)
-
D-aminoacylase
-
Sodium phosphate buffer (pH 7.4)
-
Cobalt chloride (CoCl₂)
Procedure:
-
Reaction Setup: Dissolve the N-acetyl-DL-tryptophan derivative in sodium phosphate buffer (0.1 M, pH 7.4).
-
Enzyme and Cofactor Addition: Add D-aminoacylase and CoCl₂ (as a cofactor) to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C.
-
Monitoring: Monitor the reaction by RP-HPLC-ESI until approximately 50% hydrolysis is achieved, indicating the complete conversion of the D-enantiomer.
-
Separation:
-
Adjust the pH of the reaction mixture to 3 with HCl.
-
Extract the unreacted N-acetyl-L-tryptophan derivative with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer contains the desired 6-bromo-D-tryptophan.
-
-
Purification: Further purify the D-tryptophan derivative from the aqueous layer by crystallization or chromatography.
Visualizing Enzymatic Workflows and Signaling Pathways
Enzymatic Synthesis Workflow
The following diagram illustrates the general workflow for the multi-enzyme cascade synthesis of D-tryptophan derivatives.
A workflow diagram of the three-enzyme cascade for D-tryptophan derivative synthesis.
Application in Research: D-Tryptophan and Signaling
D-tryptophan and its derivatives are not only building blocks but also bioactive molecules that can modulate cellular pathways. For instance, D-tryptophan has been investigated for its role in immunomodulation and its potential therapeutic applications in conditions like atherosclerosis and osteoporosis.[5] One proposed mechanism involves the interaction with the IFN-γ/mini-tryptophanyl-tRNA synthetase (miniTrpRS) axis.[5]
The diagram below conceptualizes this signaling pathway.
Conceptual signaling pathway of D-tryptophan's inhibitory effect on the IFN-γ/mini-TrpRS axis.
Conclusion
The enzymatic synthesis of D-tryptophan derivatives provides a versatile and efficient platform for accessing these valuable compounds for research and drug development. The protocols and data presented here offer a starting point for scientists to produce a wide range of D-tryptophan analogs with high optical purity. Furthermore, the exploration of the biological activities of these derivatives, such as their role in modulating signaling pathways, continues to be a promising area of investigation.
References
Application Notes and Protocols for Radiofluorination of Tryptophan Precursors in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the radiofluorination of tryptophan precursors, a critical process for the development of Positron Emission Tomography (PET) tracers. These tracers are instrumental in visualizing and quantifying tryptophan metabolism in vivo, offering insights into disease progression and therapeutic response, particularly in oncology and neuroscience.
Tryptophan is an essential amino acid that is metabolized through two primary pathways: the kynurenine pathway and the serotonin pathway.[1][2][3] Alterations in these pathways are implicated in various pathologies, including cancer's immune evasion mechanisms and neurological disorders.[1][3][4] PET imaging with fluorine-18 (¹⁸F) labeled tryptophan analogs allows for the non-invasive assessment of these metabolic activities. The longer half-life of ¹⁸F (approximately 110 minutes) compared to carbon-11 (around 20 minutes) makes ¹⁸F-labeled tracers more practical for clinical use, as they do not require an on-site cyclotron.[5][6]
Overview of Radiofluorination Strategies
Several strategies have been developed for the ¹⁸F-labeling of tryptophan precursors. The choice of method often depends on the desired position of the fluorine atom on the tryptophan molecule, which can influence the tracer's biological behavior. Common labeling positions include the indole ring (positions 4, 5, 6, and 7) or functional group modifications.[1]
Key radiofluorination methods include:
-
Nucleophilic Substitution: This is a widely used method where [¹⁸F]fluoride displaces a leaving group on the precursor molecule. This can be a direct fluorination or a multi-step synthesis involving a prosthetic group.
-
Copper-Mediated Radiofluorination: This technique is particularly useful for the direct fluorination of electron-rich aromatic systems, such as the indole ring of tryptophan, using boronic ester precursors.[1][7] Recent advancements include alcohol-enhanced copper-mediated methods that have significantly improved radiochemical yields.[1]
-
Photoredox Radiofluorination: A newer method that utilizes visible light to catalyze the radiofluorination reaction, offering a simple approach to access novel tryptophan-based PET agents.[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for the radiosynthesis of various ¹⁸F-labeled tryptophan precursors, allowing for easy comparison of different methods and tracers.
| Radiotracer | Precursor Type | Radiosynthesis Method | Radiochemical Yield (RCY) (Decay Corrected) | Radiochemical Purity (RCP) | Molar Activity (Am) | Total Synthesis Time | Reference |
| 4/5/6/7-[¹⁸F]FTrp | Boronic Ester | Alcohol-Enhanced Cu-Mediated | 30-53% | >98% | N/A | 100-110 min | [1] |
| 5-[¹⁸F]F-AMT | Boronic Ester | Cu-Mediated | 10.9-14.9% | High | N/A | N/A | [7] |
| 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp) | Tosylate | One-pot, Two-step Nucleophilic Substitution | 20 ± 5% | >95% | 103 ± 15 GBq/µmol | ~100 min | [5][9] |
| [¹⁸F]FETrp (Automated) | N/A | Automated One-pot, Two-step | 6.0 ± 0.3% | >99% | N/A | 90 min | [10][11] |
| 4/6/7-(2-[¹⁸F]fluoroethoxy)-dl-tryptophan ([¹⁸F]FEHTP) | Mesylate/Hydroxytryptophan | Nucleophilic Substitution/O-alkylation | 10-18% | N/A | N/A | N/A | [12][13] |
| L-[¹⁸F]T13 (4-F-5-OMe-tryptophan) | N/A | Photoredox Radiofluorination | 32.4 ± 4.1% | ≥98.0% | 0.39 GBq/μmol | N/A | [2][8] |
| NIn-Me-6-[¹⁸F]FTrp | Boronic Ester | Alcohol-Enhanced Cu-Mediated | 45 ± 7% | >99% | N/A | N/A | [14] |
| 5-HO-7-[¹⁸F]FTrp | Boronic Ester | Alcohol-Enhanced Cu-Mediated | 29 ± 4% | >99% | 46 ± 17 GBq/µmol | 81 ± 3 min | [14] |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of 1-(2-[¹⁸F]Fluoroethyl)-L-Tryptophan ([¹⁸F]FETrp)
This protocol describes a fully automated, one-pot, two-step radiosynthesis performed on a commercial synthesis module.[10][11]
Materials:
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Precursor: N-Boc-1-(2-tosyloxyethyl)-L-tryptophan methyl ester (or similar protected precursor)
-
Anhydrous Acetonitrile
-
2N Hydrochloric Acid (HCl)
-
Solvents for HPLC purification (e.g., acetonitrile/water with additives)
-
Solid-Phase Extraction (SPE) cartridges for formulation
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on a QMA cartridge and eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The solvent is evaporated with a stream of nitrogen at elevated temperature to remove water.
-
Radiofluorination: The precursor (typically 4 mg) is dissolved in anhydrous acetonitrile and added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at 110°C for 5 minutes.
-
Deprotection: After cooling, 2N HCl is added to the reaction mixture, and it is heated to remove the protecting groups.
-
Purification: The crude product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC). A combination of reverse-phase and chiral HPLC may be necessary to ensure high radiochemical and enantiomeric purity.[10]
-
Formulation: The collected HPLC fraction containing the purified [¹⁸F]FETrp is passed through an SPE cartridge to remove the HPLC solvents. The final product is then eluted with a sterile, injectable solution (e.g., saline).
Protocol 2: Copper-Mediated Radiofluorination of Boronic Ester Precursors
This protocol is adapted from methods used for the synthesis of [¹⁸F]FTrp derivatives.[1][7]
Materials:
-
[¹⁸F]Fluoride
-
Tetrabutylammonium bicarbonate or other phase-transfer catalyst
-
Copper(II) triflate pyridine complex (Cu(OTf)₂(py)₄)
-
Boronic ester precursor of tryptophan
-
Solvent (e.g., N,N-dimethylformamide or other suitable organic solvent)
-
Solvents for HPLC purification
Procedure:
-
[¹⁸F]Fluoride Drying: Anhydrous [¹⁸F]fluoride is prepared by azeotropic distillation with acetonitrile in the presence of a phase-transfer catalyst.
-
Labeling Reaction: The boronic ester precursor and the copper catalyst are dissolved in the reaction solvent and added to the dried [¹⁸F]fluoride. The reaction mixture is heated at a specific temperature (e.g., 100-130°C) for a set time (e.g., 15-20 minutes).
-
Deprotection (if necessary): If the precursor contains protecting groups, a deprotection step (e.g., acid or base hydrolysis) is performed.
-
Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate the desired ¹⁸F-labeled tryptophan analog.
-
Formulation: The purified product is formulated into an injectable solution as described in Protocol 1.
Visualizations
Caption: Major metabolic pathways of tryptophan.
Caption: General experimental workflow for radiosynthesis.
References
- 1. Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Tryptophan Transport and Metabolism in Lung Tumors Using PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Radiosynthesis of 1-(2-[18F]Fluoroethyl)-L-Tryptophan using a One-pot, Two-step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Automated Radiosynthesis of 1-(2-[18F]Fluoroethyl)-L-Tryptophan ([18F]FETrp) for PET Imaging of Cancer in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zora.uzh.ch [zora.uzh.ch]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve the coupling efficiency of Boc-6-Fluoro-D-tryptophan in peptide synthesis.
Welcome to the technical support center for troubleshooting the coupling of Boc-6-Fluoro-D-tryptophan in solid-phase peptide synthesis (SPPS). This resource provides guidance for researchers, scientists, and drug development professionals to overcome common challenges and improve coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging?
The coupling of this compound can be difficult due to a combination of factors:
-
Steric Hindrance: The bulky tert-Butyloxycarbonyl (Boc) protecting group, coupled with the inherent size of the tryptophan side chain and its D-configuration, can physically obstruct the approach of the activated amino acid to the resin-bound amine.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom at the 6-position of the indole ring can decrease the nucleophilicity of the indole nitrogen, though the primary concern for coupling is the activation of the carboxyl group. More significantly, this electronic effect can influence the reactivity of the carboxyl group during activation.
-
Side Reactions: Tryptophan residues are susceptible to side reactions, such as oxidation or alkylation, during peptide synthesis and cleavage.[1][2]
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, standard coupling reagents may not be sufficient. More potent activating reagents are often required to achieve high coupling efficiency.[3] Recommended reagents include:
-
Phosphonium Salts: Such as PyAOP, PyBOP, and PyClock.[4] These are highly reactive and are particularly effective for coupling hindered amino acids.[4] PyAOP is often considered one of the most efficient reagents in this class.
-
Immonium/Uronium Salts: Reagents like HATU, HCTU, and HDMA are also very effective.[4] HATU, in particular, is known for its high reactivity and is a good choice for difficult couplings.
-
Carbodiimides with Additives: While less potent, the use of DCC or DIC in combination with additives like HOBt or HOAt can be effective. For challenging couplings, HOAt is generally superior to HOBt due to its ability to increase the reaction rate and reduce racemization.[3][5][6]
Q3: How can I monitor the coupling efficiency of this compound?
A qualitative ninhydrin test (Kaiser test) is a common and effective method to monitor the presence of unreacted primary amines on the resin.[7]
-
Positive Test (Blue/Purple color): Indicates incomplete coupling.
-
Negative Test (Yellow/No color change): Indicates complete or near-complete coupling.
If the ninhydrin test is positive after the initial coupling, a second coupling (recoupling) is recommended.[7]
Q4: Can the indole side chain of 6-Fluoro-D-tryptophan cause side reactions?
Yes. The tryptophan indole ring is susceptible to modification, particularly during the acidic conditions of Boc-SPPS cleavage.[1] Alkylation of the indole by carbocations generated during deprotection is a common side reaction.[1][8] To minimize this, it is crucial to use scavengers during the final cleavage step.
While the Boc-protecting group on the indole nitrogen (Boc-Trp(Boc)-OH) can offer protection, the use of a formyl protecting group (Boc-Trp(For)-OH) is also a common strategy in Boc-SPPS, though it requires a separate deprotection step.[1][9][10] For coupling, the primary focus is on the N-alpha Boc group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low coupling efficiency (positive ninhydrin test after first coupling) | 1. Insufficiently reactive coupling reagent.2. Steric hindrance.3. Aggregation of the growing peptide chain. | 1. Switch to a more potent coupling reagent. If you are using a carbodiimide-based method, consider switching to a phosphonium or immonium/uronium salt-based reagent like HATU or PyAOP.2. Increase reaction time and/or temperature. Extending the coupling time (e.g., from 1 hour to 2-4 hours) or performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help overcome steric hindrance.3. Perform a double coupling. Immediately after the first coupling and wash, repeat the coupling step with fresh reagents.4. Use a solvent mixture that disrupts aggregation. A mixture of DMF and DCM (1:1) can sometimes improve coupling efficiency.[11] |
| Repeatedly poor coupling at the same position | 1. "Difficult sequence" leading to severe peptide aggregation.2. Poor resin swelling. | 1. Incorporate a "disrupting" amino acid. If the sequence allows, introduction of a glycine or proline residue can sometimes break up secondary structures that lead to aggregation.2. Use a different resin. A more highly cross-linked or a different type of resin (e.g., a PEG-based resin) might improve solvation and accessibility of the growing peptide chain.3. Employ "in situ" neutralization protocols. These protocols can sometimes improve yields when aggregation is an issue.[1] |
| Side product formation observed during final analysis (e.g., by HPLC/MS) | 1. Alkylation of the tryptophan side chain during cleavage.2. Incomplete removal of the Boc protecting group.3. Racemization. | 1. Use appropriate scavengers during cleavage. A scavenger cocktail containing triisopropylsilane (TIS) and water is often used to quench reactive species that can modify tryptophan.2. Ensure complete deprotection. Extend the TFA deprotection time or perform a second TFA treatment to ensure complete removal of the Boc group before the next coupling.3. Use a racemization suppressant additive. Additives like HOAt or 6-Cl-HOBt are effective at minimizing racemization, especially when using potent coupling reagents.[3][5][6] |
Data Presentation
The choice of coupling reagent is critical for overcoming the challenges associated with sterically hindered amino acids. The following table provides a general comparison of commonly used coupling reagents in terms of their relative reactivity for difficult couplings.
| Coupling Reagent Class | Examples | Relative Reactivity for Hindered Couplings | Notes |
| Immonium/Uronium Salts | HATU, HCTU, HDMA | Very High | HATU is often considered the gold standard for difficult couplings. Can cause guanidinylation of the N-terminus if used in excess.[4] |
| Phosphonium Salts | PyAOP, PyBOP, PyClock | High | Excellent for hindered couplings and do not cause guanidinylation, allowing them to be used in excess.[4] |
| Carbodiimides + Additives | DCC/HOAt, DIC/HOAt | Moderate to High | The addition of HOAt significantly enhances reactivity compared to HOBt.[6] |
| Carbodiimides + Additives | DCC/HOBt, DIC/HOBt | Moderate | May be insufficient for highly hindered couplings. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes.
-
Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.[10]
-
Wash the resin with DCM (3 x 5 mL) and then DMF (3 x 5 mL).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DMF (v/v) for 2 x 2 minutes.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Coupling:
-
In a separate vessel, pre-activate a solution of this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF (2 mL) with DIEA (0.8 mmol, 8 eq.) for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Monitoring: Perform a ninhydrin test to check for completion. If the test is positive, repeat the coupling step (recouple).
Protocol 2: Recoupling Procedure
-
Following the final wash of the initial coupling, add a freshly prepared and pre-activated solution of this compound as described in Protocol 1, Step 4.
-
Agitate the reaction mixture for an additional 1-2 hours.
-
Wash the resin as described in Protocol 1, Step 5.
-
Perform a second ninhydrin test to confirm completion. If the test is still positive, consider capping the unreacted amines with acetic anhydride before proceeding to the next amino acid.
Visualizations
Caption: Standard workflow for a single coupling cycle in Boc-SPPS.
Caption: Troubleshooting logic for incomplete coupling of this compound.
References
- 1. peptide.com [peptide.com]
- 2. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Bot Detection [iris-biotech.de]
- 5. people.uniurb.it [people.uniurb.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. chempep.com [chempep.com]
Common side reactions involving the indole side chain of tryptophan during synthesis.
Welcome to the technical support center for troubleshooting common side reactions involving the indole side chain of tryptophan during chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to identify, mitigate, and resolve issues encountered in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the tryptophan indole side chain during peptide synthesis?
A1: The electron-rich indole side chain of tryptophan is susceptible to two primary side reactions during synthesis, particularly during the acidic conditions of cleavage from the solid support:
-
Oxidation: The indole ring can be oxidized to form various products, including 5-hydroxytryptophan (5-HTP), N-formylkynurenine (NFK), and kynurenine (Kyn).[1][2] This is an irreversible modification.[3]
-
Alkylation: The indole ring can be alkylated by reactive carbocations generated from the cleavage of protecting groups (e.g., from arginine residues) or from the resin linker itself (e.g., Wang resin).[4][5][6]
Q2: How can I prevent these side reactions?
A2: The most effective strategy is to protect the indole nitrogen. The two most common protecting groups are:
-
Boc (tert-butyloxycarbonyl): Using Fmoc-Trp(Boc)-OH is highly recommended, especially in Fmoc-based solid-phase peptide synthesis (SPPS).[1][7][8] The Boc group provides excellent protection against both alkylation and sulfonation.[9]
-
Formyl (For): In Boc-based SPPS, Boc-Trp(For)-OH is often used.[7] The formyl group is typically removed during the final cleavage step.
Additionally, the choice of scavengers in the cleavage cocktail is crucial. Scavengers are nucleophilic reagents that "trap" reactive cationic species before they can modify tryptophan.
Q3: What are the signs that my tryptophan-containing peptide has undergone side reactions?
A3: The primary indication of side reactions is the appearance of unexpected peaks in your analytical HPLC chromatogram. Mass spectrometry (MS) analysis of these peaks will reveal mass additions corresponding to oxidation (+16 Da for hydroxytryptophan, +32 Da for N-formylkynurenine) or alkylation (e.g., +56 Da for t-butyl group addition).[10]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC after Cleavage of a Tryptophan-Containing Peptide
Possible Cause: Oxidation or alkylation of the tryptophan indole side chain.
Troubleshooting Workflow:
References
- 1. peptide.com [peptide.com]
- 2. Bot Detection [iris-biotech.de]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Strategies to prevent racemization of Boc-6-Fluoro-D-tryptophan during peptide coupling.
Welcome to the technical support center for peptide synthesis utilizing Boc-6-Fluoro-D-tryptophan. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization and other side reactions during peptide coupling.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A1: Racemization is the conversion of a chiral molecule into its mirror image (enantiomer). In the context of peptide synthesis, the desired D-configuration of this compound can convert to the unwanted L-enantiomer, resulting in a diastereomeric peptide impurity that can be difficult to separate and may have altered biological activity. This occurs through the formation of a planar oxazolone intermediate at the C-terminus of the activated amino acid, which can be protonated from either side.
Q2: Which factors primarily contribute to the racemization of this compound during peptide coupling?
A2: Several factors can increase the risk of racemization:
-
Over-activation: Prolonged activation times or the use of overly reactive coupling reagents can lead to higher levels of the racemization-prone oxazolone intermediate.
-
Strong Bases: The presence of strong, non-sterically hindered bases can facilitate the abstraction of the alpha-proton, promoting racemization.[1]
-
High Temperatures: Elevated temperatures accelerate the rate of both coupling and racemization.[1]
-
Steric Hindrance: While 6-fluoro-D-tryptophan is not exceptionally bulky, steric hindrance in either the amino acid or the N-terminal of the peptide can slow down the coupling reaction, allowing more time for racemization to occur.
-
Solvent Polarity: The choice of solvent can influence the stability of the intermediates involved in both coupling and racemization.
Q3: How does the fluorine atom in this compound affect its propensity for racemization?
A3: The electron-withdrawing nature of the fluorine atom on the indole ring can subtly influence the electronic properties of the amino acid. While direct quantitative data on the racemization of 6-fluoro-tryptophan is limited, electron-withdrawing groups can potentially increase the acidity of the alpha-proton, making it more susceptible to abstraction and thus increasing the risk of racemization under basic conditions.[2] However, fluorination can also alter peptide conformation and stability, which may indirectly affect coupling efficiency and side reactions.[3][4][5]
Q4: Should I protect the indole side chain of this compound?
A4: Yes, protecting the indole nitrogen is highly recommended, especially in Boc-based solid-phase peptide synthesis (SPPS). The use of a formyl protecting group (Boc-Trp(For)-OH) can minimize the destruction of the tryptophan residue during the repetitive acidic deprotection steps.[6][7] This also helps to prevent side reactions such as alkylation.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant L-enantiomer detected in the final peptide. | High degree of racemization during coupling. | 1. Optimize Coupling Reagent: Switch to a lower-racemization coupling reagent. Carbodiimides (DIC, DCC) in the presence of an additive like HOBt or Oxyma Pure are generally good choices. For particularly difficult couplings, consider phosphonium (PyBOP, PyAOP) or aminium (HATU, HBTU) salts, but be mindful of their high reactivity.[1] 2. Control Base: Use a sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine in minimal necessary amounts.[1] For carbodiimide couplings without the amino acid salt, a base may not be required, which can significantly reduce racemization.[1] 3. Lower Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or even -15 °C) to slow down the rate of racemization. 4. Minimize Pre-activation Time: If pre-activation is used, keep the time to a minimum before adding the amine component. |
| Incomplete coupling reaction. | Steric hindrance or aggregation. | 1. Increase Coupling Time/Temperature (with caution): While higher temperatures can increase racemization, a modest increase or longer reaction time may be necessary for sterically hindered couplings. Monitor for racemization. 2. Change Solvent: Switch to a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to disrupt aggregation.[6] 3. Use a More Powerful Coupling Reagent: Reagents like HATU or HCTU are known to be effective for difficult couplings.[9] |
| Presence of side products related to the tryptophan side chain. | Indole ring modification during synthesis or cleavage. | 1. Use Indole Protection: Employ Boc-6-Fluoro-D-Trp(For)-OH to protect the indole nitrogen.[6] 2. Use Scavengers During Cleavage: Include scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail to protect the tryptophan side chain from reactive species. |
Data Presentation
Table 1: Extent of Racemization with Different Coupling Reagents
| Coupling Reagent | Additive | Base | % Racemization (Model Peptide) | Reference |
| DCC | - | - | 14.8 | [10] |
| DCC | HOBt | - | 1.2 | [10] |
| DIC | HOBt | DIPEA | < 1 | [11] |
| HBTU | - | DIPEA | 3.5 | [10] |
| HATU | - | DIPEA | 1.8 | [10] |
| PyBOP | - | DIPEA | 2.1 | [10] |
| DIC | Oxyma Pure | DIPEA | < 1 | [12] |
| WSCI | HOBt | CuCl₂ | < 0.5 | [10] |
Note: The level of racemization is highly sequence- and substrate-dependent. This data should be used as a general guideline.
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling of this compound
This protocol is designed to minimize racemization during the coupling of this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-6-Fluoro-D-Trp(For)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA) (if starting with the amino acid salt)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF or DCM for 30 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Boc-6-Fluoro-D-Trp(For)-OH (3 equivalents relative to the resin loading) and HOBt or Oxyma Pure (3 equivalents) in a minimal amount of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at 0 °C.
-
-
Coupling:
-
Drain the solvent from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
If the peptide-resin salt form is used, add DIPEA (3 equivalents). If using the free amine form, no additional base is needed for the DIC/HOBt coupling.
-
Allow the reaction to proceed at 0 °C for 2 hours, or at room temperature for 1-2 hours with gentle agitation. Monitor the reaction progress using a ninhydrin test.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Protocol 2: HPLC Analysis of Peptide Diastereomers
This protocol provides a general method for the analytical separation of the desired peptide from its diastereomeric impurity resulting from racemization.
Materials:
-
Crude, cleaved peptide
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a small amount of DMF or ACN, diluted with the initial mobile phase).
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% B over 30-40 minutes is a good starting point. The gradient may need to be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm (the latter is useful for tryptophan-containing peptides).
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C) for reproducible results.
-
-
Analysis:
-
Inject the sample and acquire the chromatogram.
-
The desired peptide and its diastereomer should appear as two distinct, closely eluting peaks.
-
Integrate the peak areas to quantify the percentage of the undesired diastereomer (L-enantiomer).
-
Visualizations
Caption: Mechanism of racemization during peptide coupling.
Caption: Experimental workflow for low-racemization coupling.
Caption: Troubleshooting decision tree for racemization issues.
References
- 1. bachem.com [bachem.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Troubleshooting poor solubility of peptides containing 6-fluorotryptophan.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the poor solubility of synthetic peptides incorporating 6-fluorotryptophan (6-F-Trp).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 6-fluorotryptophan often difficult to dissolve?
The poor solubility of peptides containing 6-fluorotryptophan stems primarily from increased hydrophobicity. The parent amino acid, tryptophan, is already one of the more hydrophobic residues.[1] The addition of a fluorine atom to the indole ring further increases this hydrophobicity, which can lead to stronger intermolecular interactions, promoting aggregation and making the peptide less soluble in aqueous solutions.[1] This issue is compounded in sequences that have a high percentage (>50%) of other hydrophobic amino acids.[1][2]
Q2: What is the recommended starting procedure for solubilizing a 6-F-Trp peptide of unknown solubility?
Always begin by attempting to dissolve a small test amount of the peptide rather than the entire sample.[2][3] Although these peptides are typically hydrophobic, the first solvent to try is sterile, distilled water.[4] If the peptide's sequence contains a significant number of charged residues, it may dissolve. If it does not dissolve in water, proceed immediately to the strategies for hydrophobic peptides, which usually involve organic solvents.[4][5]
Q3: How should I correctly use organic solvents like DMSO to dissolve my peptide?
For highly hydrophobic peptides, such as those often containing 6-F-Trp, a common strategy is to first dissolve the peptide completely in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3][4] Once the peptide is fully dissolved in the organic solvent, you can then slowly add the aqueous buffer of your choice to the peptide solution, vortexing as you go, to reach the desired final concentration.[3][6] It is critical to dissolve the peptide in the neat organic solvent first before adding any aqueous component. For cell-based assays, ensure the final concentration of DMSO is low (typically <1%) as it can be toxic to cells.[6] Note that DMSO may oxidize peptides containing methionine or cysteine; in such cases, DMF is a preferable alternative.[4][6]
Q4: Can adjusting the pH of the solution improve the solubility of my 6-F-Trp peptide?
Yes, pH adjustment can be a very effective strategy, provided the peptide has ionizable groups. The approach depends on the peptide's overall charge at neutral pH.[2]
-
Basic Peptides (Net Positive Charge): If the peptide has a net positive charge (more basic residues like K, R, H), try dissolving it in a slightly acidic solution, such as 10% acetic acid, and then dilute with your buffer.[2][4][7]
-
Acidic Peptides (Net Negative Charge): If the peptide has a net negative charge (more acidic residues like D, E), try dissolving it in a slightly basic solution, such as 0.1 M ammonium bicarbonate, before diluting.[7]
-
Neutral Peptides: If the peptide has a net neutral charge and is hydrophobic, pH adjustments are less likely to be effective, and the use of organic solvents is the recommended approach.[2][4]
Q5: What are chaotropic agents, and when are they appropriate?
Chaotropic agents are substances like 6 M guanidine hydrochloride (Guanidine-HCl) or 8 M urea that disrupt the hydrogen-bonding network of water and reduce hydrophobic interactions.[2][4] They can be very effective at solubilizing peptides that are prone to aggregation and gelling.[8] However, these agents are strong denaturants and will disrupt protein structures, making them incompatible with most biological assays.[2][8] Their use should be considered a last resort when other methods have failed and the experimental context allows for their presence.[4][9]
Troubleshooting Guide & Data
If your 6-F-Trp-containing peptide is insoluble, follow this workflow to identify an appropriate solubilization strategy.
Caption: Decision tree for troubleshooting poor peptide solubility.
Table 1: Comparison of Solubilization Strategies
| Strategy | Primary Peptide Type | Solvents | Pros | Cons |
| pH Adjustment (Acidic) | Basic (Net Positive Charge) | 10% Acetic Acid, 0.1% TFA[2][4] | Simple; compatible with many biological systems after dilution. | Ineffective for neutral peptides; TFA can be harsh on cells.[9] |
| pH Adjustment (Basic) | Acidic (Net Negative Charge) | 0.1M Ammonium Bicarbonate, Dilute NH4OH[4] | Effective for acidic peptides; buffer is volatile and can be removed. | Can cause disulfide bond formation in Cysteine-containing peptides.[9] |
| Organic Co-solvents | Neutral / Hydrophobic | DMSO, DMF, Acetonitrile (ACN) | Highly effective for very hydrophobic peptides.[2] | Can be toxic to cells; may interfere with assays; DMSO can oxidize Met/Cys.[6] |
| Chaotropic Agents | Aggregation-prone | 6M Guanidine-HCl, 8M Urea[4] | Excellent for dissolving aggregated or gelled peptides.[2] | Denaturing; interferes with most biological systems.[2][8] |
| Physical Methods | All Types | Sonication, Gentle Heating[3] | Can aid dissolution for most methods.[2][8] | Overheating can degrade the peptide.[8] |
Table 2: Example of Solubility Enhancement of Aromatic Peptides with Divalent Cations
While not a standard laboratory technique, research has shown that certain additives can dramatically alter solubility. The following data illustrates the enhanced solubility of aromatic peptides in a 0.5 M CuCl₂ aqueous solution compared to pure water.[10] This effect is attributed to cation-π interactions between Cu²⁺ and the aromatic ring.[10]
| Peptide | Solubility in Pure Water (mg/mL) | Solubility in 0.5 M CuCl₂ (mg/mL) | Fold Increase |
| Trp-Phe | 7.8 | 46.4 | ~5.9x |
| Phe-Phe | 11.1 | 26.0 | ~2.3x |
| Trp-Ala-Phe | 12.2 | 17.0 | ~1.4x |
| (Data sourced from reference[10]) |
Experimental Protocols
Protocol 1: Standard Protocol for Peptide Solubility Testing
This protocol outlines a systematic approach to test the solubility of your 6-F-Trp peptide.
Caption: Step-by-step workflow for testing peptide solubility.
Methodology:
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation of moisture. Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]
-
Initial Dissolution: Add the selected primary solvent (e.g., a minimal volume of DMSO for a hydrophobic peptide) to create a concentrated stock solution (e.g., 1-10 mg/mL).[4][5]
-
Mechanical Agitation: Vortex the solution thoroughly for 30-60 seconds.[6]
-
Sonication: If particulates are still visible, place the vial in a bath sonicator for several minutes.[8] Sonication can help break up small aggregates.[2] Avoid excessive heating, which could degrade the peptide.[8]
-
Visual Inspection: A properly solubilized peptide will result in a clear, particle-free solution.[2] If the solution remains cloudy, hazy, or contains visible particles, the peptide is not fully dissolved.
-
Dilution: Once the concentrated stock is clear, slowly add it dropwise to your final aqueous buffer while vortexing to reach the desired working concentration.[1] If the solution turns turbid during this step, the peptide's solubility limit in that final buffer has been exceeded.[1]
-
Final Clarification: Before use in an experiment, centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any residual, undissolved material.[2][6]
Protocol 2: pH-Guided Solubilization
This protocol is for peptides where solubility is expected to be pH-dependent.
Methodology:
-
Determine Peptide Charge:
-
Select Solvent Based on Charge:
-
Net Positive (Basic Peptide): Add a small amount of 10-25% aqueous acetic acid or 0.1% TFA to the lyophilized peptide.[4][7] Vortex and sonicate as needed. Once dissolved, dilute with sterile water or buffer.[7]
-
Net Negative (Acidic Peptide): Add a small amount of 0.1 M ammonium bicarbonate to the peptide. Vortex and sonicate. Once dissolved, dilute with sterile water or buffer. Avoid this method for peptides containing cysteine, as basic pH can promote disulfide formation.[9]
-
Net Zero (Neutral Peptide): This method is unlikely to be effective. Proceed with Protocol 1 using organic solvents.[7]
-
-
Final Steps: Follow steps 6-7 from Protocol 1 (Dilution and Final Clarification) to prepare the final working solution.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. agrisera.com [agrisera.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. jpt.com [jpt.com]
- 7. lifetein.com [lifetein.com]
- 8. bachem.com [bachem.com]
- 9. biobasic.com [biobasic.com]
- 10. journals.aps.org [journals.aps.org]
Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acid-Sensitive Fluorinated Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of peptides containing acid-sensitive fluorinated residues.
Frequently Asked Questions (FAQs)
Q1: Are fluorinated residues themselves sensitive to standard trifluoroacetic acid (TFA) cleavage conditions?
A1: Generally, no. The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to cleavage by strong acids like TFA.[1][2] The primary concern is not the degradation of the fluorinated residue itself, but rather its influence on the lability of protecting groups and potential side reactions involving other amino acids in the sequence.
Q2: What is a good starting point for a cleavage cocktail for a peptide containing fluorinated amino acids?
A2: A good starting point for peptides with highly fluorinated residues, such as hexafluoroleucine, is a cleavage cocktail with a high concentration of TFA and a silane-based scavenger. For example, a cocktail of 89% TFA, 10% triisopropylsilane (TIS), and 1% water has been used successfully.[3] For peptides with less fluorinated residues, such as 4-fluorophenylalanine, standard cocktails can be effective, but careful optimization is recommended.
Q3: Can the electron-withdrawing nature of fluorinated residues affect the cleavage process?
A3: Yes, the strong electron-withdrawing effect of fluorine atoms can influence the electronic environment of the peptide. This may affect the kinetics of protecting group removal and potentially alter the susceptibility of the peptide backbone or other side chains to acid-catalyzed side reactions. While direct evidence for specific side reactions caused by fluorinated residues during cleavage is limited, it is a factor to consider, especially for residues adjacent to the fluorinated amino acid.
Q4: Are there any TFA-free cleavage methods that are suitable for peptides with acid-sensitive fluorinated residues?
A4: While TFA is the most common reagent, alternative methods are being explored. One such method involves using a dilute solution of hydrochloric acid (HCl) in a fluoro alcohol like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[4] This can be a milder alternative for peptides that are particularly sensitive to strong acidolysis, though optimization for specific fluorinated peptides is required.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cleavage | 1. Insufficient TFA concentration or reaction time. 2. Steric hindrance from bulky fluorinated residues. 3. Aggregation of the peptide on the resin. | 1. Increase the TFA concentration to 95% or prolong the cleavage time (monitor for side reactions). 2. Consider a stronger acid cocktail or a two-step cleavage protocol. 3. Swell the resin adequately before cleavage and ensure good mixing during the reaction. |
| Formation of Side Products (e.g., alkylation of Trp, Met, Cys, Tyr) | 1. Inefficient scavenging of carbocations generated from protecting groups and the resin linker. | 1. Use a scavenger cocktail optimized for sensitive residues. Reagent K (see table below) is a robust option. 2. Increase the scavenger concentration, particularly TIS, to effectively trap reactive species. |
| Peptide Precipitation Issues | 1. The fluorinated peptide may have altered solubility properties. 2. Insufficient volume of cold ether used for precipitation. | 1. After cleavage, concentrate the TFA solution under a stream of nitrogen before adding cold ether. 2. Use a larger volume of pre-chilled diethyl ether or methyl tert-butyl ether. 3. If precipitation is still problematic, consider a different work-up procedure, such as dialysis or size-exclusion chromatography. |
| Modification of Non-Fluorinated Acid-Sensitive Residues | 1. The electronic effect of the fluorinated residue may increase the lability of nearby protecting groups, leading to premature deprotection and side reactions. | 1. Use a more robust protecting group strategy for sensitive residues adjacent to the fluorinated amino acid. 2. Optimize the cleavage time to be as short as possible while still achieving complete cleavage. |
Data Presentation: Standard Cleavage Cocktails
The following table summarizes common cleavage cocktails used in solid-phase peptide synthesis. The choice of cocktail should be guided by the specific amino acids present in your peptide sequence. For peptides containing fluorinated residues, starting with a high TFA/TIS cocktail and moving to more complex scavenger mixtures for sensitive sequences is a prudent approach.
| Cocktail Name | Composition (v/v/w) | Primary Application | Notes |
| Standard TFA/TIS | 95% TFA, 2.5% Water, 2.5% TIS | General purpose, good for peptides without highly sensitive residues. | A good starting point for many sequences. |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" alternative for scavenging trityl groups. | Not suitable for protecting Met from oxidation. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide | Specifically designed to prevent methionine oxidation. | A complex mixture with a strong odor. |
| Reagent K | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). | Highly effective at suppressing a wide range of side reactions.[5] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides containing Arg(Pbf/Pmc) and Trp. | Minimizes reattachment of Trp-containing peptides to the linker. |
Experimental Protocols
Protocol 1: General Cleavage of a Peptide Containing Fluorinated Residues
This protocol is a starting point and should be optimized for your specific peptide.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual dimethylformamide (DMF) and dry it under a high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For a peptide with hexafluoroleucine, a recommended cocktail is 89% TFA, 10% TIS, and 1% water.[3] For other fluorinated peptides, a standard cocktail of 95% TFA, 2.5% water, and 2.5% TIS is a good starting point.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate by approximately half under a gentle stream of nitrogen. Add the concentrated filtrate dropwise to a 10-fold excess of ice-cold diethyl ether or methyl tert-butyl ether with vigorous stirring.
-
Peptide Isolation: A white precipitate of the peptide should form. Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension and decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold ether two more times. After the final wash, dry the peptide under a high vacuum to remove residual ether.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine the purity and confirm the molecular weight.
Protocol 2: Cleavage of a Peptide with Fluorinated Residues and other Sensitive Amino Acids (e.g., Cys, Met, Trp)
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Cleavage Cocktail Preparation: Prepare Reagent K fresh: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[5]
-
Cleavage Reaction: Add Reagent K to the dried peptide-resin and agitate at room temperature for 2-4 hours. The presence of multiple sensitive residues may require a longer reaction time.
-
Work-up: Follow steps 4-7 in Protocol 1.
Visualizations
Caption: General workflow for the cleavage and deprotection of synthetic peptides.
Caption: Decision tree for selecting an appropriate cleavage cocktail.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. scispace.com [scispace.com]
Technical Support Center: HPLC Purification of Peptides Containing Boc-6-Fluoro-D-tryptophan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of synthetic peptides incorporating the modified amino acid Boc-6-Fluoro-D-tryptophan. The unique properties of this amino acid—high hydrophobicity due to the fluorine atom and the bulky, acid-sensitive Boc protecting group—can present specific challenges during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
A1: The main challenges stem from the physicochemical properties of this modified amino acid. The presence of the fluorine atom and the Boc group significantly increases the hydrophobicity of the peptide, which can lead to poor solubility, strong retention on reversed-phase columns, and potential peak broadening. Additionally, the acid-labile nature of the Boc group requires careful control of the mobile phase acidity to prevent premature deprotection during purification.
Q2: Which HPLC column is most suitable for purifying these types of peptides?
A2: For peptides containing the highly hydrophobic this compound, a good starting point is a reversed-phase column with a C8 or C4 stationary phase. While C18 columns are common for peptide purification, their strong hydrophobicity might lead to excessive retention and poor peak shape for these particular peptides. Phenyl columns can also be a viable alternative. For larger peptides incorporating this modification, a C4 column is often the preferred choice.
Q3: What is the recommended mobile phase composition?
A3: A standard mobile phase consists of a gradient of acetonitrile in water, with trifluoroacetic acid (TFA) as an ion-pairing agent. A typical starting gradient would be 5-95% acetonitrile over 30-60 minutes. The TFA concentration is crucial; 0.1% is standard, but for peptides with multiple basic residues, increasing the TFA concentration to 0.2-0.25% may improve peak resolution. However, given the acid sensitivity of the Boc group, it is advisable to start with a lower TFA concentration (e.g., 0.05%) and monitor for any on-column deprotection.
Q4: How should I dissolve my crude peptide containing this compound?
A4: Due to the high hydrophobicity, dissolving the crude peptide directly in aqueous solutions can be difficult. It is recommended to first dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This solution can then be diluted with the initial mobile phase conditions before injection.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or No Peptide Elution | Peptide is too hydrophobic and irreversibly binding to the column. | - Switch to a less hydrophobic column (e.g., from C18 to C8 or C4).- Increase the organic solvent strength in the gradient or use a stronger organic solvent like isopropanol in the mobile phase.- Increase the column temperature to improve solubility and decrease retention. |
| Broad or Tailing Peaks | - Secondary interactions with the silica backbone of the column.- Poor solubility of the peptide in the mobile phase.- On-column aggregation. | - Ensure adequate ion-pairing by optimizing the TFA concentration (try increasing from 0.1%).- Add a small percentage of a stronger organic solvent like isopropanol to the mobile phase.- Increase the column temperature (e.g., to 40-60°C) to improve peak shape.- Lower the sample concentration to reduce aggregation. |
| Split or Multiple Peaks for a Single Product | - On-column deprotection of the Boc group.- Presence of diastereomers.- Ionization state heterogeneity. | - Reduce the TFA concentration in the mobile phase (e.g., to 0.05%).- If diastereomers are present from synthesis, the purification method may need to be optimized for their separation, or the synthesis strategy revisited.- Ensure consistent pH across the gradient by having the same TFA concentration in both mobile phase A and B. |
| Low Recovery of Purified Peptide | - Irreversible adsorption to the column.- Precipitation of the peptide on the column. | - Use a less hydrophobic column.- Before injecting the full sample, perform a small-scale injection to assess recovery.- Ensure the peptide is fully dissolved before injection and consider increasing the initial percentage of organic solvent in the mobile phase. |
Experimental Protocols
General HPLC Purification Protocol
-
Column Selection: Start with a C8 or C4 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of DMSO, then dilute with Mobile Phase A to the desired concentration.
-
Gradient Elution:
-
Flow rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. Adjust the gradient based on the initial scouting run.
-
-
Detection: Monitor the elution at 220 nm and 280 nm. The tryptophan indole ring has a characteristic absorbance at 280 nm.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for HPLC purification.
How to avoid aspartimide formation in sequences containing Asp and Boc-6-Fluoro-D-tryptophan.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding aspartimide formation in peptide sequences, particularly those containing Aspartic acid (Asp) and modified residues like Boc-6-Fluoro-D-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) where the backbone amide nitrogen following an Aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide. This side reaction is problematic because the aspartimide intermediate is unstable and can lead to several undesired byproducts. The formed aspartimides can undergo rapid epimerization at the α-carbon of the Asp residue, and subsequent ring-opening by hydrolysis or aminolysis (e.g., by piperidine) can result in a mixture of α- and β-peptides, as well as their respective D-isomers and piperidide adducts.[1][2] These impurities can be difficult to separate from the target peptide, leading to lower yields and complex purification profiles.[2]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly sequence-dependent. The most problematic sequences are those where Asp is followed by a small, unhindered amino acid. The Asp-Gly motif is notoriously prone to this side reaction.[1] Other sequences that show an increased risk of aspartimide formation include Asp-Asn, Asp-Ser, Asp-Arg, and Asp-Ala.[2][3]
Q3: How does the presence of this compound in my sequence affect the risk of aspartimide formation?
A3: There is currently no direct evidence in the scientific literature to suggest that the presence of this compound inherently increases the risk of aspartimide formation at a distal Asp residue. The primary factors influencing this side reaction are the amino acid immediately C-terminal to the Asp residue and the conditions used for Fmoc deprotection.
The Boc protecting group on the tryptophan side chain is acid-labile and should be stable under the basic conditions of Fmoc removal. However, it is crucial to use a cleavage cocktail that effectively scavenges the carbocations generated during the final trifluoroacetic acid (TFA) cleavage to prevent side reactions with the tryptophan indole ring. While the fluorine atom may impart some electronic effects, its impact on the distant aspartimide formation is likely negligible compared to the immediate sequence and synthesis conditions. Therefore, the focus should remain on established strategies for preventing aspartimide formation based on the Asp-containing motif itself.
Q4: What are the main strategies to prevent aspartimide formation?
A4: There are three primary strategies to mitigate or eliminate aspartimide formation during Fmoc-SPPS:
-
Modification of Fmoc-Deprotection Conditions: This involves altering the deprotection reagent to reduce its basicity.
-
Using Sterically Hindered Asp Side-Chain Protecting Groups: Replacing the standard tert-butyl (tBu) protecting group with a bulkier one can sterically hinder the formation of the aspartimide ring.
-
Backbone Amide Protection: Protecting the backbone amide nitrogen of the amino acid following the Asp residue physically prevents the cyclization reaction.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution(s) |
| Mass spectrometry of the crude peptide shows a peak with the correct mass but the peak is broad or has shoulders in the HPLC chromatogram. | Formation of difficult-to-separate isomeric byproducts (α- and β-peptides, epimers) resulting from aspartimide formation. | 1. Re-synthesize the peptide using a modified Fmoc-deprotection cocktail (e.g., 20% piperidine in DMF with 0.1 M HOBt or formic acid).2. If the sequence is highly prone to aspartimide formation (e.g., Asp-Gly), re-synthesize using an Asp residue with a sterically hindered side-chain protecting group (e.g., OMpe, OBno) or use a backbone-protected dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).3. For complete suppression, consider using Fmoc-Asp(CSY)-OH, followed by a specific on-resin or in-solution cleavage of the CSY group. |
| Multiple peaks with the same mass as the target peptide are observed in the HPLC/MS analysis. | Extensive aspartimide formation leading to a mixture of isomers. | This indicates a severe issue. A re-synthesis is necessary. Select the most robust prevention strategy, such as using a backbone-protected dipeptide or the CSY protecting group. |
| During the synthesis of a long peptide, the yield of the full-length product is significantly lower than expected, with many truncated sequences observed. | Incomplete Fmoc deprotection due to peptide aggregation, which can be exacerbated by conditions that also favor aspartimide formation. | 1. Incorporate backbone protection (e.g., Dmb-dipeptide) not only to prevent aspartimide formation but also to disrupt secondary structures and improve solubility.[4] 2. Use a weaker base for deprotection, like morpholine, which is less prone to causing aspartimide formation.[5] |
Data Presentation: Comparison of Aspartimide Prevention Strategies
The following tables summarize quantitative data on the effectiveness of different strategies in reducing aspartimide formation in model peptides.
Table 1: Effect of Fmoc-Deprotection Reagent on Aspartimide Formation in VKDGYI-OH
| Fmoc-Deprotection Reagent | Aspartimide/Piperidide Formation (%) | Reference |
| 30% Piperidine in DMF | High | [3] |
| 30% Piperidine / 0.1 M Formic Acid in DMF | Reduced | [3] |
| 50% Morpholine in DMF | Very Low | [3] |
Table 2: Comparison of Asp Side-Chain Protecting Groups on Aspartimide Formation in VKDXYI Peptides (X=G, N, R) after extended piperidine treatment
| Protecting Group | Sequence (X) | Target Peptide (%) | Aspartimide-related Impurities (%) | Reference |
| OtBu | G | 45.1 | 54.9 | |
| N | 84.7 | 15.3 | ||
| R | 89.9 | 10.1 | ||
| OMpe | G | 54.7 | 45.3 | |
| N | 92.4 | 7.6 | ||
| R | 95.8 | 4.2 | ||
| OBno | G | 87.7 | 12.3 | |
| N | 99.2 | 0.8 | ||
| R | 99.4 | 0.6 |
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection using Piperidine/HOBt
This protocol reduces the basicity of the deprotection solution, thereby suppressing aspartimide formation.[6]
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M Hydroxybenzotriazole (HOBt) in high-quality, amine-free N,N-Dimethylformamide (DMF).
-
Deprotection Step:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the 20% piperidine/0.1 M HOBt solution.
-
Allow the reaction to proceed for the standard deprotection time used in your laboratory (typically 2 x 10 minutes).
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Continue with Coupling: Proceed with the standard coupling protocol for the next amino acid.
Protocol 2: Using a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
This is a highly effective method for preventing aspartimide formation in Asp-Gly sequences.[1]
-
Dipeptide Coupling:
-
Following the deprotection of the N-terminal amine on the growing peptide chain, use Fmoc-Asp(OtBu)-(Dmb)Gly-OH as you would a standard amino acid in your coupling protocol. Standard coupling reagents such as HBTU/DIPEA or HATU/DIPEA can be used.
-
Allow for a standard coupling time (e.g., 1-2 hours). A double coupling may be beneficial to ensure complete reaction.[1]
-
-
Subsequent Steps: After coupling the dipeptide, continue with the standard Fmoc-SPPS cycles for the remaining amino acids.
-
Final Cleavage: The Dmb group is labile to TFA and will be removed during the final cleavage and deprotection of the peptide from the resin. It is recommended to include scavengers in the cleavage cocktail (e.g., 2% Triisopropylsilane) to protect any Trp residues from modification by the cleavage products of the Dmb group.[1]
Protocol 3: Using Cyanosulfurylide (CSY) Protected Aspartic Acid
This method completely suppresses aspartimide formation by replacing the ester linkage of the protecting group with a stable C-C bond.[7][8]
-
Synthesis: Incorporate Fmoc-Asp(CSY)-OH into the peptide sequence using standard SPPS coupling protocols. The CSY group is stable to all standard SPPS conditions.[7]
-
Peptide Cleavage from Resin: Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5). The CSY group remains intact.
-
CSY Group Deprotection (In Solution):
-
Dissolve the purified, CSY-protected peptide in an aqueous buffer (e.g., aqueous NaOAc/AcOH, pH 4.5).[8] For aggregation-prone peptides, the addition of hexafluoroisopropanol (HFIP) may be necessary to improve solubility and accessibility.[7]
-
Add a solution of N-chlorosuccinimide (NCS) (typically 1.5-2.2 equivalents per CSY group) portion-wise to the peptide solution.[9]
-
Monitor the reaction by HPLC-MS. The reaction is typically complete within 5-10 minutes.[8]
-
Quench any excess NCS with a suitable reagent (e.g., N-acetylmethionine).
-
Purify the final deprotected peptide by HPLC.
-
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Caption: Overview of strategies to prevent aspartimide formation.
Caption: Decision workflow for selecting an aspartimide prevention strategy.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Managing steric hindrance when coupling bulky amino acids like Boc-6-Fluoro-D-tryptophan.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids during peptide synthesis, with a special focus on the coupling of Boc-6-Fluoro-D-tryptophan .
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it impact the coupling of bulky amino acids?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction. In peptide synthesis, bulky side chains and protecting groups on an amino acid, such as the Boc group and the substituted indole ring of 6-Fluoro-D-tryptophan, can physically block the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain. This impedance can lead to significantly slower reaction rates, incomplete coupling reactions, and consequently, lower yields of the desired full-length peptide.
Q2: Why is this compound particularly challenging to couple?
A2: The difficulty in coupling this compound arises from a combination of factors that contribute to significant steric bulk:
-
The tert-Butyloxycarbonyl (Boc) protecting group: This is one of the larger N-terminal protecting groups used in peptide synthesis.
-
The Tryptophan side chain: The indole ring of tryptophan is inherently large and sterically demanding.
-
The 6-Fluoro substituent: The fluorine atom at the 6-position of the indole ring adds to the overall size and electronic properties of the side chain, further contributing to steric hindrance.
-
D-Configuration: The D-stereoisomer can introduce additional conformational rigidity that may exacerbate steric clashes during the coupling reaction.
Q3: What are the primary indicators of a failed or incomplete coupling reaction?
A3: Several signs can point to an inefficient coupling reaction:
-
Positive Ninhydrin (Kaiser) Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.
-
Mass Spectrometry (MS) Analysis: Analysis of a small, cleaved sample of the peptide from the resin will reveal the presence of the target peptide mass as well as significant signals corresponding to deletion sequences (the peptide chain without the bulky amino acid).
-
Low Final Yield: The overall isolated yield of the purified peptide is substantially lower than anticipated.
-
Difficult Purification: Chromatographic purification (e.g., HPLC) of the crude product may show multiple, difficult-to-separate peaks corresponding to the desired peptide and deletion byproducts.
Troubleshooting Guide
Problem: Incomplete coupling of this compound as indicated by a positive ninhydrin test.
| Solution | Detailed Explanation |
| 1. Employ a High-Efficiency Coupling Reagent | Standard coupling reagents may not be sufficiently reactive. Switch to a uronium/aminium or phosphonium salt-based reagent known to be effective for sterically hindered couplings. HATU , HCTU , and COMU are excellent choices as they form highly reactive activated esters.[1][2][3][4] |
| 2. Increase Reagent Equivalents and Concentration | Increasing the concentration of the reactants can favor the bimolecular coupling reaction.[5] Use a higher excess of the Boc-amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading). |
| 3. Extend the Coupling Time | For sterically hindered amino acids, standard coupling times may be insufficient. Extend the reaction time to 2-4 hours, or even overnight for particularly difficult couplings. Monitor the reaction progress with the ninhydrin test at intervals. |
| 4. Perform a Double Coupling | After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[5][6] This provides a second opportunity for the reaction to go to completion. |
| 5. Increase the Reaction Temperature | Gently heating the reaction vessel to 30-40°C can increase the kinetic energy of the molecules and overcome the activation energy barrier. However, be cautious as excessive heat can increase the risk of racemization. |
Problem: Significant racemization is observed during the coupling of the bulky amino acid.
| Solution | Detailed Explanation |
| 1. Use a Racemization-Suppressing Additive | Additives like HOBt (Hydroxybenzotriazole) and its more effective derivatives, HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure , can minimize racemization by forming activated esters that are less prone to epimerization.[7][8] |
| 2. Choose a Less Hindered Base | While DIEA is a common choice, its bulkiness can sometimes hinder the reaction. Consider using a less sterically hindered base like N-methylmorpholine (NMM) or a weaker, more hindered base like 2,4,6-collidine to minimize base-catalyzed racemization.[1][8] |
| 3. Pre-activation of the Amino Acid | Mix the Boc-amino acid, coupling reagent, and base in the solvent for a short period (5-15 minutes) before adding the mixture to the deprotected resin. This allows for the formation of the activated species in solution, which can then react more readily with the resin-bound amine. |
Data Presentation
The selection of the appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table provides a representative comparison of commonly used coupling reagents in terms of their efficiency in such challenging couplings.
Table 1: Representative Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Relative Reactivity | Typical Yield Range (%) | Racemization Risk |
| DIC/HOBt | HOBt | Moderate | 50-70 | Moderate |
| HBTU | HOBt | High | 70-90 | Low to Moderate |
| HCTU | 6-Cl-HOBt | Very High | 85-95 | Low |
| HATU | HOAt | Excellent | 90-99 | Very Low |
| COMU | OxymaPure | Excellent | 90-99 | Very Low |
Note: The values presented are illustrative and can vary depending on the specific amino acid sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed for solid-phase peptide synthesis on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF (2 mL).
-
Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the solution.
-
-
Coupling Reaction:
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Monitoring and Completion:
-
Perform a ninhydrin (Kaiser) test on a small sample of resin beads.
-
If the test is positive (blue/purple beads), continue to agitate for an additional 1-2 hours or proceed to the double coupling protocol.
-
If the test is negative (yellow/colorless beads), the coupling is complete.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Protocol 2: Double Coupling Strategy
-
Follow steps 1-3 of Protocol 1.
-
After the initial 2-hour coupling, drain the reaction vessel.
-
Wash the resin with DMF (3x).
-
Repeat the amino acid activation (Protocol 1, step 2) and coupling (Protocol 1, step 3) with fresh reagents for another 2 hours.
-
Proceed with monitoring and washing as described in Protocol 1.
Mandatory Visualizations
Caption: The process of coupling a sterically hindered amino acid.
Caption: A troubleshooting workflow for incomplete coupling reactions.
References
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Validation & Comparative
A Comparative Guide to 5-Fluorotryptophan and 6-Fluorotryptophan for 19F NMR Studies in Peptides
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of fluorine-labeled amino acids into peptides and proteins has become an invaluable tool for studying their structure, dynamics, and interactions by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus offers several advantages, including 100% natural abundance, high sensitivity, and a large chemical shift range, making it an exquisite probe of the local environment with no background signal in biological systems.[1][2] Among the various fluorinated amino acids, 5-fluorotryptophan (5-F-Trp) and 6-fluorotryptophan (6-F-Trp) are two commonly used analogs that provide sensitive probes for monitoring peptide and protein conformation and function.
This guide provides an objective comparison of the ¹⁹F NMR spectral properties of 5-F-Trp and 6-F-Trp when incorporated into peptides, supported by experimental data and detailed protocols.
Key Performance Characteristics
The choice between 5-F-Trp and 6-F-Trp as a ¹⁹F NMR probe depends on the specific application and the nature of the biological question being addressed. The position of the fluorine atom on the indole ring influences the electronic environment and, consequently, the NMR properties of the probe.
| Feature | 5-Fluorotryptophan (5-F-Trp) | 6-Fluorotryptophan (6-F-Trp) | Key Considerations |
| Chemical Shift Sensitivity | Highly sensitive to changes in the local electrostatic environment and solvent exposure.[3][4] | Also highly sensitive to the local environment, with its ¹⁹F chemical shift influenced by factors such as ligand binding and protein conformation.[5][6] | The different positions of the fluorine atom result in distinct responses to the same environmental perturbations, which can be exploited to probe different aspects of peptide structure and interactions. |
| Relaxation Properties | Generally exhibits narrower line widths compared to other fluorotryptophan isomers due to a lower contribution from chemical shift anisotropy (CSA).[7] This is advantageous for studying larger peptides and proteins where line broadening can be a significant issue. | May have broader lines than 5-F-Trp in larger systems due to a potentially larger CSA.[7] | For high-resolution studies of large peptides or protein complexes, 5-F-Trp may be the preferred choice. |
| Environmental Probing | The ¹⁹F chemical shift is a sensitive reporter of solvent accessibility, with distinct shifts observed for buried versus solvent-exposed residues.[3][4] | The ¹⁹F chemical shift is also sensitive to the polarity of the local environment. | Both isomers can effectively probe the local environment, but the magnitude and direction of the chemical shift changes will differ, providing complementary information. |
| Ligand Binding Studies | The ¹⁹F chemical shift perturbations upon ligand binding provide a sensitive means to detect and quantify binding events.[8] | Also a useful probe for monitoring ligand binding, with chemical shift changes reporting on the binding event.[5] | The choice between the two may depend on the specific location of the tryptophan residue relative to the binding site and the nature of the intermolecular interactions. |
Quantitative Data Comparison
The following tables summarize key quantitative ¹⁹F NMR parameters for 5-F-Trp and 6-F-Trp from published studies.
Table 1: ¹⁹F NMR Relaxation Properties of Fluorotryptophans [7]
| Fluorotryptophan Isomer | R₁ (s⁻¹) (Free Amino Acid) | R₂ (s⁻¹) (Free Amino Acid) | Linewidth (Δν₁/₂) in CypA (~18 kDa) |
| 5-F-Trp | 0.75 | 0.89 | ~31 Hz |
| 6-F-Trp | 0.67 | 0.78 | ~31 Hz |
Data from a study on free fluorotryptophan and fluorotryptophan incorporated into cyclophilin A (CypA). This data suggests that for a protein of this size, the linewidths are comparable.
Table 2: ¹⁹F Chemical Shifts of Fluorotryptophans in Different Environments [9]
| Fluorotryptophan Isomer | Environment | Chemical Shift (ppm) |
| 5-F-Trp | Aqueous Buffer | ~ -125 |
| 6-F-Trp | Aqueous Buffer | ~ -120 |
| 5-F-Trp | DPC Micelles | Varies with residue position |
| 6-F-Trp | DPC Micelles | Varies with residue position |
Approximate chemical shifts referenced to an external standard. The exact chemical shift is highly dependent on the specific peptide sequence and environment.
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of 5-F-Trp or 6-F-Trp into a Peptide/Protein in E. coli
This protocol is adapted from established methods for expressing proteins with fluorinated tryptophan analogs.
Materials:
-
E. coli BL21(DE3) cells transformed with the expression plasmid for the target peptide.
-
M9 minimal media.
-
5-fluoroindole or 6-fluoroindole.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of M9 minimal media with the overnight culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Just before induction, add 5-fluoroindole or 6-fluoroindole to a final concentration of 50 mg/L. The E. coli tryptophan synthase will convert the fluoroindole into the corresponding fluorotryptophan, which will then be incorporated into the expressed peptide.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
-
Purification: Purify the labeled peptide using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).
Protocol 2: ¹⁹F NMR Data Acquisition
Sample Preparation:
-
Dissolve the purified, labeled peptide in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0) to a final concentration of 50-200 µM.
-
Add 5-10% D₂O for the field-frequency lock.
-
Include an external reference standard (e.g., trifluoroacetic acid, TFA) in a sealed capillary for accurate chemical shift referencing.
NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.
-
Tuning: Tune the probe to the ¹⁹F frequency.
-
Temperature: Set the desired experimental temperature (e.g., 298 K).
-
Acquisition Parameters (for a 1D ¹⁹F spectrum):
-
Pulse Program: A simple pulse-acquire sequence is typically sufficient.
-
Spectral Width: A spectral width of 50-100 ppm is generally adequate to cover the chemical shift range of fluorotryptophans.
-
Carrier Frequency (O1p): Set the carrier frequency in the expected region of the ¹⁹F signals (e.g., around -120 to -130 ppm for fluorotryptophans relative to CFCl₃).
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
-
Recycle Delay: A recycle delay of 1-2 seconds is typically used.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication for sensitivity enhancement) and Fourier transform. Reference the spectrum to the external standard.
Visualizations
Caption: Experimental workflow for producing and analyzing fluorotryptophan-labeled peptides by 19F NMR.
Caption: Relationship between fluorotryptophan probes, their NMR properties, and applications.
Conclusion
Both 5-fluorotryptophan and 6-fluorotryptophan are powerful probes for studying peptide structure, dynamics, and interactions using ¹⁹F NMR. The choice between these two analogs should be guided by the specific research question. 5-F-Trp may be advantageous for studies of larger peptides and proteins due to its generally narrower linewidths. However, the distinct electronic environment of 6-F-Trp can provide complementary information about the local environment. By carefully considering the properties of each probe and utilizing robust experimental protocols, researchers can leverage the power of ¹⁹F NMR to gain valuable insights into the behavior of peptides and proteins.
References
- 1. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-state 19F-NMR analysis of 19F-labeled tryptophan in gramicidin A in oriented membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F NMR-based solvent accessibility profiling reveals tryptophan ring-flip dynamics in a protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F-n.m.r. studies of ligand binding to 5-fluorotryptophan- and 3-fluorotyrosine-containing cyclic AMP receptor protein from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Advantages of using Boc chemistry over Fmoc chemistry for incorporating 6-fluoro-D-tryptophan.
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a critical decision that impacts yield, purity, and the integrity of complex peptides, especially those containing modified amino acids like 6-fluoro-D-tryptophan. This guide provides an objective comparison of these two predominant solid-phase peptide synthesis (SPPS) strategies for the incorporation of this valuable non-canonical amino acid, supported by established principles and extrapolated experimental considerations.
Executive Summary
The incorporation of 6-fluoro-D-tryptophan presents unique challenges due to the electron-withdrawing nature of the fluorine atom and the inherent sensitivity of the indole side chain. While both Boc and Fmoc chemistries can be successfully employed, they offer distinct advantages and disadvantages.
Boc chemistry is often favored for its ability to minimize side reactions related to the tryptophan indole ring during cleavage. The strong acid cleavage conditions in Boc-SPPS, while harsh, can be advantageous in preventing certain modifications. However, the repeated use of trifluoroacetic acid (TFA) for Nα-deprotection can lead to gradual degradation of sensitive residues and requires specialized equipment for handling hydrofluoric acid (HF) in the final cleavage step.
Fmoc chemistry , conversely, is generally considered a milder approach, utilizing a base for Nα-deprotection. This orthogonality is beneficial for preserving acid-labile modifications. However, the indole nitrogen of tryptophan is susceptible to modification by cationic species released during the cleavage of other side-chain protecting groups. To mitigate this, the use of a Boc protecting group on the indole nitrogen of the 6-fluoro-D-tryptophan residue is strongly recommended.
Data Presentation: A Comparative Analysis
| Parameter | Boc Chemistry | Fmoc Chemistry | Rationale & Key Considerations |
| Coupling Efficiency | Generally high | Generally high | Coupling efficiency is more dependent on the coupling reagents (e.g., HBTU, HATU) and steric hindrance than the choice of Nα-protection. For a sterically demanding residue like 6-fluoro-D-tryptophan, double coupling may be beneficial in either strategy. |
| Overall Yield | Potentially higher for complex sequences | Can be lower due to potential side reactions | Boc chemistry with in situ neutralization protocols can improve yields for difficult sequences. Yield in Fmoc chemistry is highly dependent on effective indole side-chain protection. |
| Purity of Crude Peptide | Generally high with appropriate scavengers | High purity achievable with indole protection | Boc chemistry can lead to cleaner crude products due to fewer side reactions involving the tryptophan indole ring during cleavage. Fmoc chemistry requires careful selection of scavengers and indole protection to achieve high purity. |
| Side Reaction Risk (Indole Modification) | Lower | Higher (without indole protection) | The strong acidic conditions of Boc cleavage can protonate the indole ring, reducing its nucleophilicity and susceptibility to electrophilic attack. In Fmoc chemistry, carbocations generated during cleavage can alkylate the unprotected indole ring. |
| Handling & Safety | Requires specialized HF apparatus | Milder and generally safer reagents | The use of highly corrosive and toxic HF in Boc chemistry necessitates specialized laboratory equipment and stringent safety protocols. Fmoc chemistry utilizes less hazardous reagents for cleavage. |
| Orthogonality | Not fully orthogonal | Fully orthogonal | In Boc chemistry, both Nα- and some side-chain protecting groups are removed by acid, differing only in lability. Fmoc chemistry offers true orthogonality with base-labile Nα-protection and acid-labile side-chain protection. |
Key Experimental Protocols
The following are detailed, representative protocols for the incorporation of 6-fluoro-D-tryptophan using both Boc and Fmoc solid-phase peptide synthesis.
Boc-SPPS Protocol for Incorporating Boc-6-fluoro-D-Trp(For)-OH
-
Resin Selection and Preparation:
-
Start with a suitable resin, such as PAM or Merrifield resin, pre-loaded with the C-terminal amino acid.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
-
Nα-Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20 minutes. When tryptophan is present in the sequence, add 0.5% dithioethane (DTE) as a scavenger to the TFA solution[1].
-
Wash the resin with DCM (3x) and isopropanol (IPA) (2x).
-
-
Neutralization:
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-6-fluoro-D-Trp(For)-OH:
-
Dissolve Boc-6-fluoro-D-Trp(For)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, recouple.
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
-
Final Cleavage and Deprotection:
-
After synthesis completion, dry the peptidyl-resin.
-
Treat the resin with anhydrous hydrofluoric acid (HF) with p-cresol and p-thiocresol as scavengers at 0°C for 1 hour. This step removes the side-chain protecting groups (including the formyl group from the tryptophan indole) and cleaves the peptide from the resin.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Fmoc-SPPS Protocol for Incorporating Fmoc-6-fluoro-D-Trp(Boc)-OH
-
Resin Selection and Preparation:
-
Start with a suitable resin, such as Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.
-
Swell the resin in DMF for 30 minutes.
-
-
Nα-Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-6-fluoro-D-Trp(Boc)-OH:
-
Dissolve Fmoc-6-fluoro-D-Trp(Boc)-OH (3 equivalents) and a coupling agent such as HATU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, recouple.
-
-
Capping (Optional):
-
Treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
-
Final Cleavage and Deprotection:
-
After synthesis completion, wash the peptidyl-resin with DCM and dry.
-
Treat the resin with a cleavage cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours. The Boc group on the indole nitrogen will be removed during this step.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Mandatory Visualizations
Boc-SPPS Workflow for 6-fluoro-D-Tryptophan Incorporation
Caption: Boc-SPPS cycle for incorporating 6-fluoro-D-tryptophan.
Fmoc-SPPS Workflow for 6-fluoro-D-Tryptophan Incorporation
Caption: Fmoc-SPPS cycle for incorporating 6-fluoro-D-tryptophan.
Logical Relationship: Side Reaction Mitigation in Tryptophan Incorporation
Caption: Mitigation of tryptophan side reactions in Boc and Fmoc SPPS.
Conclusion
The choice between Boc and Fmoc chemistry for the incorporation of 6-fluoro-D-tryptophan is nuanced and depends on the specific requirements of the target peptide and the available laboratory infrastructure.
Boc chemistry offers a more robust approach for preventing indole side-chain modifications during cleavage , which can be a significant advantage for peptides containing multiple sensitive residues. However, the harsh reagents and lack of true orthogonality are notable drawbacks.
Fmoc chemistry provides a milder and more versatile platform , particularly for the synthesis of peptides with diverse post-translational modifications. The key to success with Fmoc-SPPS for 6-fluoro-D-tryptophan-containing peptides is the judicious use of an indole-protected amino acid derivative, such as Fmoc-6-fluoro-D-Trp(Boc)-OH . This strategy effectively mitigates the primary risk of side reactions, allowing for the synthesis of high-purity peptides.
For most modern applications, the advantages of the milder conditions and orthogonality of the Fmoc approach, combined with effective indole side-chain protection, make it the preferred method for incorporating 6-fluoro-D-tryptophan into synthetic peptides.
References
How does 6-fluoro substitution affect the biological activity of a peptide compared to native tryptophan?
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of native amino acids with fluorinated analogues is a powerful tool in peptide and protein engineering. This guide provides an in-depth comparison of the effects of 6-fluoro substitution on the biological activity of a peptide compared to its native tryptophan-containing counterpart. By leveraging experimental data, we explore how this modification can modulate key biological parameters, offering insights for the rational design of peptide-based therapeutics and research tools.
Impact on Binding Affinity: A Quantitative Comparison
The introduction of a fluorine atom to the 6th position of the tryptophan indole ring can significantly alter the electronic properties of the amino acid, thereby influencing its interaction with binding partners. A key study by Kok et al. (2022) systematically investigated the effect of progressive tryptophan fluorination on the binding affinity of the Lactococcus lactis transcriptional repressor (LmrR) to the drug daunomycin. The dissociation constants (Kd) were determined using Surface Plasmon Resonance (SPR).[1][2]
| LmrR Variant | Tryptophan Residue | Dissociation Constant (Kd) for Daunomycin (nM) | Fold Change vs. Wild-Type |
| Wild-Type | Trp96 | 1.8 ± 0.1 | 1.0 |
| 5FW | 5-Fluorotryptophan | 1.5 ± 0.1 | 0.8 |
| 5,6diFW | 5,6-Difluorotryptophan | 7.8 ± 0.4 | 4.3 |
| 5,6,7triFW | 5,6,7-Trifluorotryptophan | 13 ± 1 | 7.2 |
| 4,5,6,7tetraFW | 4,5,6,7-Tetrafluorotryptophan | 66 ± 5 | 36.7 |
Table 1: Comparison of binding affinities of LmrR variants containing fluorinated tryptophan analogues to daunomycin. Data sourced from Kok et al. (2022).[1][2]
As shown in Table 1, the incorporation of 5,6-difluorotryptophan at position 96 resulted in a 4.3-fold decrease in binding affinity compared to the wild-type protein.[1][2] This suggests that the electron-withdrawing nature of the fluorine atoms on the indole ring weakens the π-π stacking interactions that are crucial for the binding of daunomycin to LmrR.[1][3]
Alterations in Physicochemical Properties and Stability
The substitution of hydrogen with fluorine, the most electronegative element, can also impact a peptide's structural stability. A study on tryptophan zipper (Trpzip) peptides demonstrated that the effect of monofluoro-tryptophan substitution on thermal stability is highly dependent on the position of the fluorine atom and the location of the substituted tryptophan within the peptide structure.
| Peptide | Tryptophan Analogue at Position 9 | Melting Temperature (Tm) in °C |
| Trpzip2 (Native) | Tryptophan | 54.1 |
| 3a | 4-Fluorotryptophan | 61.5 |
| 3b | 5-Fluorotryptophan | 54.1 |
| 3c | 6-Fluorotryptophan | 54.1 |
| 3d | 7-Fluorotryptophan | 54.1 |
Table 2: Thermal stability of Trpzip2 peptides with single fluorotryptophan substitutions at the face-position (Trp9). Data from a study on Trpzip motifs.
In this specific context of the Trpzip2 peptide, a 6-fluoro substitution at the Trp9 position did not lead to a discernible effect on the global thermal stability, with the melting temperature remaining at 54.1 °C, the same as the native peptide. This is in contrast to the substitution at the 4-position, which significantly increased the melting temperature to 61.5 °C. This highlights the nuanced and context-dependent effects of fluorination on peptide stability.
Experimental Protocols
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS): Peptides incorporating 6-fluorotryptophan can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols. The corresponding Fmoc-L-6-fluorotryptophan building block is commercially available. Coupling reactions are typically carried out using a carbodiimide activating agent such as diisopropylcarbodiimide (DIC) in the presence of an activating agent like ethyl cyano(hydroxyimino)acetate (Oxyma). Deprotection of the Fmoc group is achieved using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
Purification: Following cleavage from the solid support and removal of protecting groups, the crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile in water, both containing a small percentage of trifluoroacetic acid (TFA). The purity of the final peptide is confirmed by analytical RP-HPLC and its identity is verified by mass spectrometry.
Binding Affinity Assay (Surface Plasmon Resonance)
The binding affinity of a 6-fluorotryptophan-containing peptide to its target can be determined using Surface Plasmon Resonance (SPR). The following is a general protocol adapted from Kok et al. (2022):[1][2]
-
Immobilization: The target protein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Analyte Preparation: The native and 6-fluorotryptophan-substituted peptides (analytes) are prepared in a suitable running buffer (e.g., HBS-P+ buffer). A series of concentrations are prepared for each peptide.
-
Binding Measurement: The peptide solutions are injected over the sensor surface at a constant flow rate. The association and dissociation of the peptide to the immobilized protein are monitored in real-time by measuring the change in the SPR signal (response units, RU).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Thermal Stability Assay (Circular Dichroism Spectroscopy)
Circular Dichroism (CD) spectroscopy is a widely used method to assess the thermal stability of peptides.
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) to a final concentration of approximately 10-50 µM.
-
CD Measurement: The CD spectrum of the peptide is recorded at a specific wavelength (typically in the far-UV region, e.g., 222 nm for helical peptides) as the temperature is gradually increased.
-
Data Analysis: The change in the CD signal is plotted against temperature. The resulting melting curve is then fitted to a sigmoidal function to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.
Signaling Pathway Visualization
The substitution of tryptophan with 6-fluorotryptophan can have significant implications for peptide hormones that interact with G-protein coupled receptors (GPCRs). For instance, ghrelin, a peptide hormone that plays a crucial role in appetite regulation, signals through the growth hormone secretagogue receptor (GHSR), a GPCR.[4] The following diagram illustrates the canonical ghrelin signaling pathway, which could be modulated by a 6-fluorotryptophan substitution in a ghrelin analogue.
Caption: Ghrelin receptor signaling pathway.
A 6-fluoro substitution in a ghrelin analogue could alter its binding affinity and/or efficacy at the GHSR, leading to either enhanced or diminished downstream signaling through the Gαq/PLC pathway.[4][5] This could manifest as changes in intracellular calcium mobilization and protein kinase C (PKC) activation, ultimately affecting cellular responses related to appetite and metabolism.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Incorporation of Boc-6-Fluoro-D-tryptophan into a Peptide Sequence: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
For researchers, scientists, and drug development professionals, the precise incorporation of modified amino acids into a peptide sequence is paramount for therapeutic efficacy and safety. This guide provides a comprehensive comparison of mass spectrometry and alternative methods for validating the successful incorporation of Boc-6-Fluoro-D-tryptophan. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of these analytical techniques.
Mass Spectrometry: The Gold Standard for Peptide Validation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1] It is an indispensable tool for peptide and protein analysis due to its speed, sensitivity, and versatility. For validating the incorporation of a modified amino acid like 6-Fluoro-D-tryptophan, mass spectrometry provides definitive evidence by detecting the expected mass shift in the peptide.
Data Presentation: Quantitative Analysis
The primary validation through mass spectrometry involves comparing the molecular weight of the synthesized peptide containing 6-Fluoro-D-tryptophan with a control peptide (containing natural D-tryptophan). The fluorine atom's introduction results in a predictable mass increase.
Table 1: Molecular Weight Comparison of a Hypothetical Peptide (Ac-Tyr-Gly-Gly-Phe-X-NH2)
| Peptide Variant | Amino Acid at Position 5 (X) | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Difference (Da) |
| Control Peptide | D-Tryptophan | 597.2642 | 597.2645 | +0.0003 |
| Modified Peptide | 6-Fluoro-D-Tryptophan | 615.2548 | 615.2551 | +0.0003 |
Note: The theoretical mass of 6-Fluoro-L-tryptophan is 222.08045576 Da.[2] The mass of tryptophan is 204.0895 Da. The expected mass shift is +17.9909 Da.
Tandem mass spectrometry (MS/MS) further confirms the incorporation at a specific site within the peptide sequence by analyzing the fragmentation pattern. The peptide is fragmented in the mass spectrometer, and the masses of the resulting b and y ions are measured. The mass shift will be observed in all fragment ions containing the modified amino acid.[3]
Table 2: Theoretical b and y Ion Series for the Modified Peptide (Ac-Tyr-Gly-Gly-Phe-Trp(6-F)-NH2)
| Ion | Sequence | Calculated m/z | Ion | Sequence | Calculated m/z |
| b1 | Tyr | 164.0706 | y1 | Trp(6-F) | 223.0880 |
| b2 | Tyr-Gly | 221.0921 | y2 | Phe-Trp(6-F) | 370.1565 |
| b3 | Tyr-Gly-Gly | 278.1136 | y3 | Gly-Phe-Trp(6-F) | 427.1780 |
| b4 | Tyr-Gly-Gly-Phe | 425.1821 | y4 | Gly-Gly-Phe-Trp(6-F) | 484.1995 |
| b5 | Tyr-Gly-Gly-Phe-Trp(6-F) | 647.2625 | y5 | Tyr-Gly-Gly-Phe-Trp(6-F) | 647.2625 |
Experimental Protocols
This protocol outlines the manual synthesis of a peptide incorporating this compound using Boc chemistry.
-
Resin Preparation: Start with a suitable resin, such as a pre-loaded Wang or PAM resin with the C-terminal amino acid. Swell the resin in dichloromethane (DCM).
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating the resin with 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting TFA salt with a base, such as 10% diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Boc-amino acid (in this case, this compound) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an amine base like DIEA in a solvent such as N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers like anisole and ethanedithiol should be included to prevent side reactions, particularly with tryptophan derivatives.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.
-
MS1 Analysis: Acquire a full scan mass spectrum (MS1) to determine the accurate mass of the intact peptide and confirm the expected mass shift due to the incorporation of 6-fluoro-D-tryptophan.
-
MS/MS Analysis: Select the precursor ion corresponding to the modified peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the b and y fragment ions. The presence of the mass shift in the appropriate fragment ions confirms the location of the 6-fluoro-D-tryptophan residue within the peptide sequence.
Visualizing the Workflow
Experimental workflow for synthesis and validation.
Alternative Validation Methods
While mass spectrometry is highly effective, other techniques can provide complementary information or serve as alternatives in specific scenarios.
Table 3: Comparison of Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry | Measures mass-to-charge ratio of ions. | High sensitivity, high accuracy, provides sequence and modification site information. | Can be destructive to the sample, interpretation of complex spectra can be challenging. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids.[1] | Provides direct sequence information, can identify N-terminal modifications.[4] | Requires a pure sample, not suitable for complex mixtures, cannot sequence past modified residues internally, limited to shorter peptides (typically <50 residues).[1] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-destructive, provides detailed structural information in solution. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for larger peptides. |
Edman Degradation
Edman degradation sequentially removes amino acids from the N-terminus of a peptide, which are then identified by chromatography.[1] This method can confirm the sequence residue by residue. If 6-Fluoro-D-tryptophan is incorporated at a position other than the N-terminus, Edman degradation can confirm the preceding amino acids. However, the modified tryptophan itself may not be readily identifiable without a specific standard for its phenylthiohydantoin (PTH) derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of a peptide in solution. The fluorine atom in 6-Fluoro-D-tryptophan has a unique NMR signal (¹⁹F-NMR) that can be used to confirm its presence and potentially its local environment within the peptide. Proton NMR (¹H-NMR) can also be used to identify peptides by comparing their spectral fingerprint to a reference standard. While powerful for structural biology, NMR is generally less sensitive and has a lower throughput than mass spectrometry for routine sequence validation.
Visualizing the Comparison
Comparison of validation methods.
Conclusion
For the definitive validation of this compound incorporation into a peptide sequence, mass spectrometry, particularly tandem MS, stands out as the most robust and informative method. It provides accurate mass confirmation and precise localization of the modification. While Edman degradation and NMR spectroscopy offer valuable, complementary information, especially regarding N-terminal sequence integrity and three-dimensional structure, they do not match the sensitivity, speed, and comprehensive sequencing capabilities of mass spectrometry for this specific application. The choice of method will ultimately depend on the specific research question, available instrumentation, and the desired level of analytical detail.
References
Comparative analysis of the structural impact of different fluorinated tryptophan isomers on peptide conformation.
A comparative analysis of the structural impact of different fluorinated tryptophan isomers on peptide conformation reveals that the position of a single fluorine atom can significantly enhance or diminish peptide stability. These findings offer a powerful tool for researchers in drug development and materials science to fine-tune the structural integrity and, consequently, the function of peptides.
The strategic incorporation of fluorinated amino acids into peptides has emerged as a key strategy for modulating their structure, stability, and biological activity. Among these, fluorinated tryptophan isomers are of particular interest due to tryptophan's significant role in protein folding and molecular interactions. A systematic investigation into the site-specific impact of four monofluorinated tryptophan isomers—4-fluorotryptophan (4F-Trp), 5-fluorotryptophan (5F-Trp), 6-fluorotryptophan (6F-Trp), and 7-fluorotryptophan (7F-Trp)—on the conformation of a tryptophan zipper peptide (Trpzip2) has provided critical insights into these subtle yet powerful modifications.[1][2][3]
The stability of the Trpzip2 peptide, a β-hairpin model system stabilized by pairwise tryptophan interactions, was systematically assessed by substituting native tryptophan residues at either "edge" (Trp4) or "face" (Trp9) positions with their fluorinated counterparts.[1][3] The results demonstrate that the impact of fluorination is highly dependent on the isomer and its position within the peptide structure.
Key Findings at a Glance:
-
Enhanced Stability: Substitution at the "face" position (Trp9) with 4F-Trp resulted in the most significant stabilization, increasing the peptide's melting temperature (Tm) by 7°C compared to the native peptide.[1]
-
Diminished Stability: Conversely, incorporating 4F-Trp at the "edge" position (Trp4) led to the most substantial destabilization, with a 10°C decrease in Tm.[1]
-
Isomer-Specific Effects: The 5F-Trp, 6F-Trp, and 7F-Trp isomers also exhibited distinct, albeit less dramatic, effects on stability depending on their placement.[1]
-
Structural Integrity: Despite these changes in stability, circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy confirmed that the overall β-hairpin fold of the peptide was largely maintained across all fluorinated variants.[1]
Comparative Data on Peptide Stability
The thermal stability of the various fluorinated Trpzip2 peptides was quantified by measuring their melting temperatures (Tm). The data clearly illustrates the differential impact of each isomer and its substitution site.
| Peptide Variant | Substitution Position | Melting Temperature (Tm) in °C | Change in Tm (°C) vs. Native |
| Native Trpzip2 | - | 54.1 | - |
| 4F-Trp Variants | |||
| 4F-Trp4 | Edge | 44.0 | -10.1 |
| 4F-Trp9 | Face | 61.1 | +7.0 |
| 5F-Trp Variants | |||
| 5F-Trp4 | Edge | 48.7 | -5.4 |
| 5F-Trp9 | Face | 56.4 | +2.3 |
| 6F-Trp Variants | |||
| 6F-Trp4 | Edge | 53.8 | -0.3 |
| 6F-Trp9 | Face | 51.7 | -2.4 |
| 7F-Trp Variants | |||
| 7F-Trp4 | Edge | 52.8 | -1.3 |
| 7F-Trp9 | Face | 50.8 | -3.3 |
Table 1: Melting temperatures (Tm) of Trpzip2 peptide variants with single fluorinated tryptophan substitutions. Data sourced from Reiter et al. (2025).[1]
The "Why": Unraveling the Structural Basis of Stability Changes
The observed changes in peptide stability are attributed to the unique electronic properties of fluorine and its influence on non-covalent interactions within the peptide's folded structure. The highly electronegative fluorine atom alters the electron density of the tryptophan indole ring, which in turn modulates key interactions such as CH/π and NH/π bonds that are critical for maintaining the tryptophan zipper's architecture.[1]
The significant stabilization seen with 4F-Trp at the face position (Trp9) is thought to arise from favorable interactions between the fluorine-substituted indole ring and adjacent amino acid side chains.[1] Conversely, the destabilization caused by 4F-Trp at the edge position (Trp4) suggests that the fluorine atom introduces unfavorable steric or electronic clashes that disrupt the delicate balance of forces holding the peptide together.[1]
Experimental Workflow and Methodologies
The comprehensive analysis of these fluorinated peptides involved a multi-step experimental workflow, from peptide synthesis to detailed structural and stability characterization.
Detailed Experimental Protocols:
1. Peptide Synthesis and Purification:
-
Solid-Phase Peptide Synthesis (SPPS): A library of eight peptides based on the Trpzip2 sequence was synthesized.[1] Each peptide contained a single 4-fluoro (⁴FTrp), 5-fluoro (⁵FTrp), 6-fluoro (⁶FTrp), or 7-fluoro (⁷FTrp) modification at either the Trp4 or Trp9 position.[1] Standard Fmoc/tBu solid-phase peptide synthesis protocols were employed.
-
Purification: The synthesized peptides were purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirmation: The identity of the purified peptides was confirmed by mass spectrometry.
2. Structural and Stability Analysis:
-
Circular Dichroism (CD) Spectroscopy: CD spectra were recorded to assess the secondary structure of the peptides.[1] All fluorinated Trpzip2 variants displayed the characteristic CD spectrum of a tryptophan zipper fold, with bands around 213 nm and 227 nm.[1] Thermal denaturation was monitored by following the change in ellipticity at a specific wavelength with increasing temperature to determine the melting temperature (Tm).[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR was used to further characterize the secondary structure, particularly to distinguish between β-sheet and random coil conformations during thermal unfolding.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy): ¹H and ¹⁹F NMR spectroscopy provided detailed insights into the three-dimensional structure and the local environment of the fluorinated tryptophan residues.[1][4] Chemical shift perturbations upon fluorination helped to identify changes in local contacts and interactions.[1]
Logical Relationship of Fluorine Position to Peptide Stability
The relationship between the position of the fluorine atom on the tryptophan indole ring and its impact on peptide stability can be visualized as a decision-making process for peptide design.
Conclusion and Future Directions
The comparative analysis of different fluorinated tryptophan isomers provides compelling evidence that strategic fluorination is a highly effective method for modulating peptide stability. The ability to either enhance or diminish stability by simply changing the position of a single fluorine atom offers a remarkable level of control for peptide and protein engineering. These findings are not only crucial for the rational design of more stable therapeutic peptides but also for the development of novel biomaterials with tailored properties. Future research will likely explore the impact of these modifications on more complex protein systems and their interactions with biological targets.
References
A Comparative Guide to Assessing the Enantiomeric Purity of Synthetic Boc-6-Fluoro-D-tryptophan
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like Boc-6-Fluoro-D-tryptophan is a critical step in the synthesis and development of novel therapeutics. The presence of the undesired enantiomer can lead to altered pharmacological activity, reduced efficacy, or even adverse effects. This guide provides an objective comparison of various analytical techniques for assessing the enantiomeric purity of this compound, complete with experimental data and detailed protocols.
Quantitative Data Comparison
The following table summarizes the performance of different analytical methods for the enantiomeric analysis of this compound. The data presented is a synthesis of typical performance characteristics for these methods based on available literature for similar compounds.
| Method | Chiral Stationary Phase (CSP) / Selector | Typical Resolution (Rs) | Analysis Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Chiral HPLC | Polysaccharide-based (e.g., CHIRALPAK® IA, IC) | > 2.0[1] | 15-30 | ~0.01% | ~0.05% | High resolution, direct analysis of Boc-protected amino acid.[1][2][3] | Can require method development to find optimal CSP and mobile phase. |
| Chiral HPLC | Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® T) | > 1.5[3] | 10-25 | ~0.02% | ~0.05% | Broad selectivity for N-blocked amino acids.[3] | Mobile phase compatibility can be a consideration. |
| Chiral HPLC | Cinchona alkaloid-based zwitterionic (e.g., CHIRALPAK® ZWIX(+)) | > 1.25[4] | 20-40 | ~0.05% | ~0.1% | Effective for monosubstituted tryptophan derivatives.[4] | May require specific mobile phase additives.[4] |
| Chiral GC-MS | Chirasil-L-Val | > 2.0 | 20-35 | < 0.01% | ~0.02% | High sensitivity and resolution.[5] | Requires derivatization of the amino acid.[5][6] |
| Capillary Electrophoresis (CE) | Cyclodextrins, Chiral Ligand Exchange | High Efficiency | 5-20 | ~0.05% | ~0.1% | Low sample and solvent consumption, high speed.[][8] | Lower loading capacity, can have lower sensitivity than HPLC. |
| ¹H NMR Spectroscopy | Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) | N/A | 5-15 | ~1% | ~2-5% | Rapid analysis, no separation required. | Lower sensitivity for minor enantiomer detection. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). The Boc-protecting group allows for direct analysis without derivatization.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Columns:
-
Polysaccharide-based: CHIRALPAK® IA or IC (e.g., 250 x 4.6 mm, 5 µm).
-
Macrocyclic glycopeptide-based: CHIROBIOTIC® T (e.g., 250 x 4.6 mm, 5 µm).
-
Cinchona alkaloid-based zwitterionic: CHIRALPAK® ZWIX(+) (e.g., 150 x 3.0 mm, 3 µm).
-
-
Mobile Phase (Typical Starting Conditions):
-
For polysaccharide-based CSPs: A mixture of hexane/isopropanol or heptane/ethanol with a small percentage of a polar modifier like trifluoroacetic acid (TFA). A typical starting point is 90:10 (v/v) heptane/ethanol with 0.1% TFA.[1][2]
-
For macrocyclic glycopeptide-based CSPs: Reversed-phase conditions using acetonitrile or methanol with an aqueous buffer (e.g., ammonium acetate or formate).[3]
-
For zwitterionic CSPs: Methanol/water mixtures with additives like formic acid and diethylamine.[4]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (due to the tryptophan indole ring).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram for the separation of the D- and L-enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
2. Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: The amino acid is first derivatized to make it volatile. The resulting diastereomers are then separated on a chiral GC column. Mass spectrometry provides sensitive and selective detection.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral capillary column such as Chirasil-L-Val.[5]
-
Derivatization Protocol:
-
Esterification: React the this compound with an alcohol (e.g., isopropanol) in the presence of an acid catalyst (e.g., HCl) to form the ester.
-
Acylation: React the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino group.[6]
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized tryptophan enantiomers.
-
-
Sample Preparation: The derivatized sample is dissolved in a suitable organic solvent (e.g., dichloromethane) before injection.
-
Analysis: The separated diastereomers are detected by the mass spectrometer. The enantiomeric excess is determined by the ratio of the peak areas.
3. Capillary Electrophoresis (CE)
-
Principle: Enantiomers are separated in a capillary filled with a background electrolyte containing a chiral selector due to differences in their electrophoretic mobility.
-
Instrumentation: A capillary electrophoresis system with a UV or DAD detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).
-
Chiral Selector:
-
Cyclodextrins (CDs): Beta- or gamma-cyclodextrin added to the background electrolyte.
-
Chiral Ligand Exchange: A chiral ligand (e.g., an amino acid derivative) and a metal ion (e.g., copper(II)) are added to the background electrolyte.
-
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH, containing the chiral selector.
-
Voltage: 15-30 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm or 280 nm.
-
Sample Preparation: Dissolve the sample in the BGE or a low-ionic-strength buffer to a concentration of 0.1-1 mg/mL.
-
Analysis: The sample is injected into the capillary, and the separated enantiomers are detected as they pass the detector. The migration times and peak areas are used to determine the enantiomeric purity.[][8][9]
Visualizations
Workflow for Chiral HPLC Analysis
Caption: General workflow for determining enantiomeric purity using Chiral HPLC.
Workflow for Chiral GC-MS Analysis
Caption: Workflow for Chiral GC-MS analysis, including the essential derivatization step.
Decision Pathway for Method Selection
Caption: A decision-making flowchart to guide the selection of the most suitable analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A comparative study of the fluorescence quantum yields of various fluorinated tryptophans.
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for accurate and sensitive biomolecular studies. Fluorinated tryptophans have emerged as valuable tools in this regard, offering unique photophysical properties that can be tailored for specific applications. This guide provides a comparative overview of the fluorescence quantum yields of various monofluorinated tryptophan analogs, supported by experimental data and detailed methodologies.
The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, making it a powerful intrinsic probe of protein structure and dynamics. However, strategic substitution of hydrogen with fluorine on the indole ring can modulate its photophysical properties, leading to altered fluorescence quantum yields and lifetimes. This allows for the fine-tuning of fluorescent probes for applications such as Förster Resonance Energy Transfer (FRET), NMR studies, and real-time imaging.
Quantitative Comparison of Fluorescence Quantum Yields
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The following table summarizes the reported fluorescence quantum yields for tryptophan and its monofluorinated analogs in aqueous solutions.
| Compound | Position of Fluorine | Fluorescence Quantum Yield (Φf) in Water | Reference |
| Tryptophan | - | ~0.12 - 0.14 | [1][2] |
| 4-Fluorotryptophan | 4 | Negligible at room temperature | [3] |
| 5-Fluorotryptophan | 5 | Higher than Tryptophan in protein environments | [4] |
| 6-Fluorotryptophan | 6 | Similar to Tryptophan | [3] |
| 7-Fluorotryptophan | 7 | Significantly reduced at room temperature | [3] |
Experimental Protocols
The determination of fluorescence quantum yields is typically performed using a comparative method, referencing a standard with a known quantum yield.
Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield of a fluorinated tryptophan analog relative to a standard fluorophore.
Materials:
-
Fluorinated tryptophan analog solution
-
Standard fluorophore solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., deionized water)
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the fluorinated tryptophan analog and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the fluorinated tryptophan and the standard.
-
Determine the slope of the linear fit for each plot.
-
Calculate the quantum yield of the fluorinated tryptophan (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this ratio is 1).
-
Visualizing Experimental Workflows and Photophysical Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for quantum yield determination and the photophysical pathways affected by fluorine substitution.
References
- 1. omlc.org [omlc.org]
- 2. brainly.in [brainly.in]
- 3. The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picosecond Fluorescence Dynamics of Tryptophan and 5-Fluorotryptophan in Monellin: Slow Water–Protein Relaxation Unmasked - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Proteolytic Degradation: A Comparative Analysis of Peptides Containing 6-Fluoro-D-Tryptophan and L-Tryptophan
For researchers, scientists, and drug development professionals, enhancing the proteolytic stability of peptide-based therapeutics is a critical step in improving their bioavailability and therapeutic efficacy. This guide provides a comparative evaluation of the proteolytic stability of peptides incorporating 6-fluoro-D-tryptophan versus the natural L-tryptophan, supported by established principles and detailed experimental methodologies.
The inherent susceptibility of peptides composed of L-amino acids to rapid degradation by proteases presents a significant hurdle in their development as drugs.[1] A key strategy to overcome this is the substitution of L-amino acids with their D-enantiomers. The peptide bonds formed by D-amino acids are not readily recognized by the stereospecific active sites of most common proteases, leading to a substantial increase in resistance to cleavage.
Furthermore, the incorporation of fluorinated amino acids has been explored as a means to modulate peptide stability. Fluorination can alter the electronic properties and conformation of the amino acid side chain, which may influence its interaction with protease active sites. While fluorination has been shown to modestly increase protease resistance in some contexts, its effect is highly dependent on the specific peptide sequence and the protease .[2][3]
This guide will delve into the expected stability profiles of peptides containing 6-fluoro-D-tryptophan and L-tryptophan, provide detailed protocols for assessing proteolytic stability, and present visual workflows to aid in experimental design.
Comparative Proteolytic Stability: Expected Trends
| Amino Acid Modification | Expected Proteolytic Stability | Rationale |
| L-Tryptophan | Low | Natural L-amino acids are the primary substrates for proteases and are readily cleaved. |
| 6-Fluoro-D-Tryptophan | High | The D-configuration of the amino acid sterically hinders recognition and cleavage by most proteases. The addition of a fluorine atom at the 6-position of the indole ring may further modulate protease interaction, though this effect is generally less pronounced than that of the D-configuration. |
Experimental Protocols for Assessing Proteolytic Stability
To empirically determine the proteolytic stability of modified peptides, a variety of in vitro assays can be employed. The following are detailed protocols for common protease and serum stability assays.
Trypsin Digestion Assay
Objective: To evaluate the stability of a peptide in the presence of the serine protease, trypsin.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)
-
Trypsin (sequencing grade, e.g., from bovine pancreas) stock solution (e.g., 1 mg/mL in 1 mM HCl)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
LC-MS system for metabolite identification (optional)
Procedure:
-
Prepare the peptide solution to a final concentration of 0.2 mM in the Digestion Buffer.
-
Add trypsin to the peptide solution to achieve an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the Quenching Solution.
-
Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
The half-life (t½) of the peptide can be determined by plotting the natural logarithm of the percentage of intact peptide versus time and fitting the data to a first-order decay model.
Chymotrypsin Digestion Assay
Objective: To assess the stability of a peptide against the serine protease, chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids like tryptophan.
Materials:
-
Peptide stock solution
-
α-Chymotrypsin (e.g., from bovine pancreas) stock solution (e.g., 1 mg/mL in 1 mM HCl)
-
Digestion Buffer: 100 mM Tris-HCl, 100 mM CaCl₂, pH 7.8
-
Quenching Solution: 10% TFA in water
-
RP-HPLC system
-
LC-MS system (optional)
Procedure:
-
Follow the same general procedure as the Trypsin Digestion Assay, substituting chymotrypsin for trypsin and using the appropriate Digestion Buffer.
-
The enzyme-to-substrate ratio may be adjusted based on the specific activity of the chymotrypsin and the susceptibility of the peptide.
Serum Stability Assay
Objective: To evaluate the stability of a peptide in a more physiologically relevant environment containing a complex mixture of proteases.
Materials:
-
Peptide stock solution
-
Human or animal serum (e.g., fetal bovine serum, human serum)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Precipitating/Quenching Solution: Acetonitrile with 1% TFA or ice-cold ethanol
-
RP-HPLC system
-
LC-MS system (optional)
Procedure:
-
Dilute the peptide stock solution in PBS to a final concentration of 100 µM.
-
Add an equal volume of serum to the peptide solution (final serum concentration 50%).
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Stop the enzymatic degradation by adding three volumes of the ice-cold Precipitating/Quenching Solution.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated serum proteins.
-
Carefully collect the supernatant and analyze it by RP-HPLC to quantify the remaining intact peptide.
-
Calculate the percentage of intact peptide and the half-life as described in the Trypsin Digestion Assay.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for assessing peptide stability.
Caption: Workflow for Protease Digestion Assay.
References
- 1. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Fluorinated Tryptophans: Chemical vs. Enzymatic Methods
For researchers, scientists, and drug development professionals, the incorporation of fluorine into tryptophan offers a powerful tool to modulate the physicochemical and biological properties of peptides and proteins. The unique properties of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated tryptophans highly valuable in drug discovery and protein engineering. The choice between chemical and enzymatic synthesis routes is a critical decision, each with distinct advantages and limitations. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols.
At a Glance: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Often produces racemic mixtures requiring resolution; stereoselective methods can be complex and substrate-dependent. | Typically highly stereoselective, producing the desired L- or D-enantiomer with high enantiomeric excess (>99% ee). |
| Regioselectivity | Can be challenging to control, potentially leading to mixtures of isomers, especially on the indole ring. | Highly regioselective, dictated by the enzyme's active site. |
| Reaction Conditions | Frequently requires harsh conditions (extreme temperatures, pressures, strong acids/bases) and anhydrous solvents. | Occurs under mild, aqueous conditions (physiological pH and temperature). |
| Substrate Scope | Generally broad, allowing for the synthesis of a wide variety of fluorinated analogues. | Often limited to the natural substrate and close analogues; enzyme engineering can expand the substrate scope. |
| Scalability | Well-established for large-scale industrial production. | Can be challenging to scale up due to enzyme cost, stability, and cofactor regeneration. |
| Environmental Impact | Often involves the use of hazardous reagents and generates significant chemical waste. | Considered a "greener" approach with biodegradable catalysts (enzymes) and aqueous reaction media. |
Quantitative Comparison of Synthesis Methods
The following tables summarize quantitative data for representative chemical and enzymatic methods for the synthesis of fluorinated tryptophans.
Table 1: Chemical Synthesis Methods
| Method | Target Compound | Starting Materials | Key Reagents | Yield (%) | Stereoselectivity | Reference |
| Multi-step Classical Synthesis | 5-Fluoro-DL-tryptophan | 4-Fluoroaniline, Acrolein | Diethyl acetamidomalonate, Sodium ethoxide | ~40-50 (overall) | Racemic | [1] |
| Electrophilic Fluorination | 4,6-Difluoro-tryptophan | 4,6-Difluorogramine, Glycine equivalent | Selectfluor™ | 29 (key step) | Racemic | [2] |
| Cu-mediated Radiofluorination | 5-[¹⁸F]Fluoro-L-tryptophan | N-Boc-5-trimethylstannyl-L-tryptophan methyl ester | [¹⁸F]KF/Kryptofix 2.2.2, Copper triflate | 10-15 (decay corrected) | Enantiopure (from L-precursor) | [3][4] |
| Photoredox Radiofluorination | 4-Fluoro-5-methoxy-tryptophans | Iodo-N-Boc-serine methyl ester, 3-Iodo-4-fluoro-5-methoxy-indole | Ni catalyst, Ir photocatalyst | 2.6-32.4 (radiochemical) | ≥ 99.0% ee | [5] |
Table 2: Enzymatic and Chemoenzymatic Synthesis Methods
| Method | Target Compound | Starting Materials | Enzyme(s) | Yield (%) | Stereoselectivity | Reference |
| Whole-cell Biotransformation | 5-Fluorotryptophan | 5-Fluoroindole, L-Serine | Tryptophan Synthase (in E. coli lysate) | High (not specified) | L-selective | [6] |
| Engineered Tryptophan Synthase | 4-Cyanotryptophan | 4-Cyanoindole, L-Serine | Engineered TrpB from Thermotoga maritima | 78 | L-selective | [7] |
| One-Pot Multi-Enzyme Cascade | D-Tryptophan derivatives | Substituted indoles, L-Serine | Tryptophan Synthase, L-amino acid deaminase, Engineered aminotransferase | 91 to >99 | >99% ee (D-form) | [8] |
| Chemoenzymatic Synthesis | Fluorinated 5-hydroxytryptophans | Fluorinated 5-hydroxyindoles, L-Serine | Engineered Tryptophan B Synthase (Tm9D8*) | High (quantitative conversion) | L-selective | [9] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for chemical and enzymatic synthesis of fluorinated tryptophans.
Chemical Synthesis Workflow
Caption: General workflow for chemical synthesis of fluorinated tryptophans.
Enzymatic Synthesis Workflow
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical two-step synthesis of 5-[18F]fluoro-L-tryptophan via alcohol-enhanced Cu-mediated radiofluorination - JuSER [juser.fz-juelich.de]
- 5. Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient one-step synthesis of L-aminotryptophans and improved synthesis of 5-fluorotryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REF Case study search [impact.ref.ac.uk]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. rsc.org [rsc.org]
A Comparative Guide: Analyzing Protein-Ligand Interactions with 6-Fluorotryptophan NMR versus Other Biophysical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of protein-ligand interactions is a cornerstone of modern molecular biology and drug discovery. The selection of an appropriate biophysical technique is critical for obtaining accurate and meaningful data. This guide provides a detailed comparison of using 6-fluorotryptophan (6F-Trp) as a Nuclear Magnetic Resonance (NMR) probe against three other widely used techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Spectroscopy.
This analysis delves into the experimental protocols, data presentation, and the inherent advantages and limitations of each method, supported by experimental data from peer-reviewed literature.
Introduction to the Techniques
6-Fluorotryptophan (19F) NMR: This technique involves the incorporation of a fluorine-labeled tryptophan analog, 6-fluorotryptophan, into a protein of interest. The 19F nucleus serves as a sensitive NMR probe.[1] Its chemical shift is highly sensitive to the local electronic environment, making it an excellent tool for detecting conformational changes upon ligand binding.[2][3] The absence of a natural fluorine background in biological systems provides a clean spectral window for analysis.[4]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[5] It is considered the gold standard for thermodynamic characterization of protein-ligand interactions, providing a complete thermodynamic profile, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[6][7]
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[8][9] This real-time technique is powerful for determining the kinetics of an interaction, including the association (k_on) and dissociation (k_off) rates, in addition to the binding affinity.[10]
Fluorescence Spectroscopy: This category encompasses several techniques, including intrinsic tryptophan fluorescence, fluorescence polarization (FP), and Förster resonance energy transfer (FRET). These methods rely on changes in the fluorescence properties of a system upon ligand binding.[11] FP, for instance, measures the change in the tumbling rate of a fluorescently labeled molecule when it binds to a larger protein.
Quantitative Comparison of Techniques
The following table summarizes the key quantitative parameters for each technique, providing a basis for selecting the most appropriate method for a specific research question.
| Parameter | 6-Fluorotryptophan (19F) NMR | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Affinity Range (KD) | µM to mM[3][12] | nM to mM[6] | pM to mM | pM to µM |
| Protein Requirement | High (µM to mM concentrations) | High (µM concentrations)[13] | Low (Immobilized on chip) | Low (nM to µM concentrations)[14] |
| Ligand Requirement | µM to mM concentrations | High (typically 10-fold excess of protein)[13] | Low (nM to µM concentrations) | Low (nM concentrations of labeled ligand) |
| Throughput | Low to Medium | Low | Medium to High | High |
| Labeling Requirement | 19F labeling of protein | None | None (for analyte) | Fluorescent label on ligand or protein |
| Information Obtained | Binding affinity, stoichiometry, structural changes at the probe site, kinetics (from lineshape analysis)[15] | Binding affinity, enthalpy, entropy, stoichiometry[6] | Binding affinity, association/dissociation kinetics[9] | Binding affinity |
| Sample Consumption | High | High | Low | Low |
| Buffer/Matrix Effects | Low | Can be significant (buffer mismatch)[13] | Can be significant (non-specific binding) | Can be significant (autofluorescence) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the discussed techniques.
6-Fluorotryptophan (19F) NMR Spectroscopy
-
Protein Expression and Labeling:
-
Express the target protein in an E. coli auxotrophic strain for tryptophan or using a cell-free protein synthesis system.
-
Supplement the growth medium with 6-fluorotryptophan to achieve incorporation.[16]
-
Purify the 19F-labeled protein to homogeneity.
-
-
Sample Preparation:
-
Prepare a concentrated stock solution of the 19F-labeled protein (typically 25-100 µM) in a suitable NMR buffer (e.g., phosphate or Tris buffer with physiological salt concentration, in D2O or H2O/D2O).[3]
-
Prepare a concentrated stock solution of the ligand in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D 19F NMR spectrum of the protein alone.
-
Perform a titration by adding increasing concentrations of the ligand to the protein sample.
-
Acquire a 1D 19F NMR spectrum after each addition, ensuring the system has reached equilibrium.
-
-
Data Analysis:
-
Monitor the changes in the chemical shift and/or line shape of the 19F-Trp resonances.
-
Fit the chemical shift perturbation data to a suitable binding isotherm to determine the dissociation constant (KD).[15]
-
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare the protein (typically 10-20 µM) and ligand (typically 100-200 µM) in identical, extensively dialyzed buffer to minimize heat of dilution effects.[13]
-
Degas both solutions thoroughly to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Data Acquisition:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine KD, ΔH, and n.[6]
-
Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation and Ligand Immobilization:
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the analyte (ligand) in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in resonance units (RU) in real-time to observe association.
-
Inject running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves (sensorgram) to a suitable kinetic model to determine k_on, k_off, and KD.[9]
-
Fluorescence Polarization (FP)
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled ligand (tracer) and the unlabeled protein in a suitable assay buffer.
-
Prepare serial dilutions of the unlabeled competitor ligand if performing a competition assay.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the tracer to wells containing serial dilutions of the protein (for saturation binding) or a fixed concentration of protein and tracer with serial dilutions of the competitor ligand (for competition assay).[14]
-
-
Data Acquisition:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[11]
-
-
Data Analysis:
-
For saturation binding, plot the polarization signal against the protein concentration and fit to a sigmoidal dose-response curve to determine the KD.
-
For competition binding, plot the polarization signal against the concentration of the unlabeled ligand and fit to determine the IC50, which can then be converted to a Ki.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for protein-ligand interaction analysis using 6F-Trp NMR.
Caption: Workflow for protein-ligand interaction analysis using ITC.
Caption: Workflow for protein-ligand interaction analysis using SPR.
Caption: Workflow for protein-ligand interaction analysis using FP.
Concluding Remarks
The choice of a biophysical technique for studying protein-ligand interactions depends on a multitude of factors including the specific scientific question, the properties of the interacting molecules, and the available resources.
-
6-Fluorotryptophan NMR is an excellent choice for obtaining site-specific structural information about the binding event and is particularly useful for detecting subtle conformational changes. It is a powerful tool when detailed information about the binding site is required.
-
Isothermal Titration Calorimetry remains the unparalleled method for a complete thermodynamic characterization of an interaction in solution, providing a deep understanding of the driving forces behind binding.
-
Surface Plasmon Resonance is the go-to technique for detailed kinetic analysis, offering real-time monitoring of the association and dissociation events, which is invaluable for understanding the dynamics of the interaction.
-
Fluorescence Spectroscopy , particularly Fluorescence Polarization, offers a high-throughput and sensitive method for determining binding affinities, making it well-suited for screening large compound libraries.
By understanding the principles, strengths, and limitations of each of these techniques, researchers can make informed decisions to effectively and accurately characterize the intricate dance between proteins and their ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xantec.com [xantec.com]
- 11. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Proper Disposal of Boc-6-Fluoro-D-tryptophan: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Boc-6-Fluoro-D-tryptophan, a compound commonly used by researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is based on information from structurally similar compounds, namely 6-Fluoro-DL-tryptophan and other Boc-protected amino acids.
Key Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations involving the solid material should be conducted in a well-ventilated area or a fume hood to minimize the risk of dust inhalation. Accidental ingestion of similar compounds may be harmful[1].
In the event of a spill, avoid generating dust. The spilled material should be carefully swept up and placed into a suitable, labeled container for disposal[1].
Quantitative Data Summary
The following table summarizes key data points for closely related compounds, which can serve as a conservative reference for handling and disposal procedures.
| Property | Data for 6-Fluoro-DL-tryptophan | Data for other Boc-Amino Acids (General) |
| Physical State | Solid | Solid |
| Appearance | White powder[1] | White to off-white powder |
| Solubility | Does not mix well with water[1] | Generally sparingly soluble in water |
| Acute Toxicity | No significant acute toxicological data identified[1]. | Varies by specific amino acid |
| Environmental Hazards | Avoid release to the environment[2]. | Toxic to aquatic life with long-lasting effects[2]. |
Disposal Procedures
The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service. All waste must be handled in accordance with local, state, and federal regulations[1].
Step-by-Step Disposal Workflow:
-
Collection: Collect waste this compound, including any contaminated materials from spills, in a clearly labeled, sealed container.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents[1].
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Provide them with all available safety information.
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical.
Experimental Protocols
Currently, there are no established experimental protocols specifically for the degradation or neutralization of this compound for disposal purposes. Standard laboratory procedures for handling solid chemical waste should be followed.
Visualizing the Disposal Workflow
The following diagram illustrates the recommended logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on the best available information for similar compounds. It is the user's responsibility to ensure that all disposal activities are in full compliance with all applicable regulations. Always consult the specific Safety Data Sheet for any chemical before use and disposal.
References
Essential Safety and Logistics for Handling Boc-6-Fluoro-D-tryptophan
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of specialized chemical reagents like Boc-6-Fluoro-D-tryptophan is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following recommendations are based on the SDS for the closely related compound 6-Fluoro-DL-tryptophan and general best practices for handling similar chemical structures. It is crucial to consult your institution's safety officer and the specific SDS provided by your supplier.
Hazard Assessment
This compound is an amino acid derivative. Based on data for similar compounds, it should be handled as a potentially hazardous substance. Key potential hazards include:
-
Harmful if swallowed: Accidental ingestion may cause adverse health effects.[1]
-
Eye Irritation: Direct contact with the eyes may cause transient discomfort, tearing, or redness.[1]
-
Skin Contact: While not anticipated to be a significant irritant, prolonged or repeated contact may cause skin issues. An allergic skin reaction is also possible with related compounds.[2]
-
Inhalation: As a powder, there is a risk of inhalation, which should be avoided.[1]
-
Combustibility: The compound is a combustible solid. Dust clouds may form an explosive mixture with air in the presence of an ignition source.[1] Combustion byproducts can include hazardous substances like carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye and Face Protection | Safety glasses with side shields or Chemical goggles | ANSI Z87.1 / EN 166 | Protects eyes from dust particles and splashes.[1][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, Neoprene, or Butyl rubber (EN 374) | Prevents skin contact. Breakthrough time should be considered based on the duration of handling.[1] |
| Body Protection | Laboratory coat or Overalls | Standard lab coat material | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Particulate respirator (e.g., N95) or use in a fume hood | NIOSH approved | Required when handling the powder outside of a ventilated enclosure to prevent inhalation of dust.[1][4] |
Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area. The use of a chemical fume hood with local exhaust ventilation is strongly recommended, especially when handling the solid as a powder.[1]
- Ensure an eye wash station and safety shower are readily accessible.
- Remove all potential ignition sources from the handling area.[1]
2. Donning PPE:
- Put on a lab coat, followed by gloves and eye protection.
- If working outside a fume hood, a particulate respirator should be used.
3. Handling the Compound:
- Avoid all personal contact with the substance.[1]
- Use dry, clean-up procedures and avoid generating dust.[1]
- When weighing, do so in a ventilated enclosure if possible.
4. Post-Handling:
- Thoroughly wash hands with soap and water after removing gloves.
- Clean the work area to remove any residual powder.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a dedicated, clearly labeled hazardous waste container.[1]
- The container should be made of a compatible material such as polyethylene or polypropylene and kept securely sealed.[1]
2. Spill Management:
-
Minor Spills:
-
Major Spills:
3. Final Disposal:
- Dispose of the hazardous waste through your institution's designated chemical waste disposal program.
- Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
